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  • Product: 5-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran
  • CAS: 57899-16-8

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 5-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran

An In-depth Technical Guide on 5-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran Audience: Researchers, scientists, and drug development professionals. Abstract 5-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on 5-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran

Audience: Researchers, scientists, and drug development professionals.

Abstract

5-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran is a key synthetic intermediate possessing a privileged dihydrobenzofuran scaffold. The strategic placement of a reactive chloromethyl group on this stable heterocyclic core renders it an exceptionally versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis, and reactivity. We delve into its applications, particularly in the realm of drug discovery, supported by detailed experimental protocols and safety guidelines. This document is intended to serve as a practical resource for scientists leveraging this compound in their research and development endeavors.

Molecular and Physicochemical Profile

The structural foundation of 5-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran is the dihydrobenzofuran ring system, which is a common motif in numerous biologically active compounds.[1][2] The presence of gem-dimethyl groups at the 2-position provides steric hindrance that can influence the molecule's conformation and reactivity. The key to its synthetic utility is the chloromethyl group at the 5-position of the aromatic ring, an electrophilic site amenable to a wide range of nucleophilic substitution reactions.[3]

Table 1: Core Properties of 5-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran

PropertyDataSource
Chemical Name 5-(chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran[4][5]
CAS Number 57899-16-8[4][6]
Molecular Formula C₁₁H₁₃ClO[5]
Molecular Weight 196.67 g/mol [5]
Appearance Data not consistently available; typically a solid or oil.
Monoisotopic Mass 196.06549 Da[5]
Predicted XlogP 2.9[5]

Synthesis and Manufacturing Insights

The synthesis of this intermediate is logically approached in a two-stage process: first, the construction of the 2,2-dimethyl-2,3-dihydro-1-benzofuran core, followed by the regioselective introduction of the chloromethyl group. This strategy ensures high yields and control over the final product's structure.

Synthetic Workflow Overview

The workflow begins with the formation of the dihydrobenzofuran ring, a classic transformation in heterocyclic chemistry. The subsequent chloromethylation is a standard electrophilic aromatic substitution. The choice of a Lewis acid catalyst in this step is critical to activate the electrophile without promoting unwanted side reactions.

Synthesis_Workflow cluster_core_formation Core Synthesis cluster_functionalization Functionalization 2_Allylphenol 2-Allylphenol Core_Molecule 2,2-Dimethyl-2,3-dihydro- 1-benzofuran 2_Allylphenol->Core_Molecule Acid Catalyst (e.g., H₂SO₄) Target_Compound 5-(Chloromethyl)-2,2-dimethyl- 2,3-dihydro-1-benzofuran Core_Molecule->Target_Compound Chloromethylation (Paraformaldehyde, HCl, ZnCl₂)

Caption: High-level workflow for the synthesis of the target compound.

Experimental Protocol: Lewis Acid-Catalyzed Chloromethylation

This protocol describes a robust method for the chloromethylation of the 2,2-dimethyl-2,3-dihydro-1-benzofuran core. The use of paraformaldehyde as a source of formaldehyde and zinc chloride as a mild Lewis acid catalyst is a field-proven approach that balances reactivity with selectivity.

Objective: To regioselectively install a chloromethyl group at the C5 position of the dihydrobenzofuran ring.

Materials:

  • 2,2-Dimethyl-2,3-dihydro-1-benzofuran (1.0 eq)

  • Paraformaldehyde (1.5 eq)

  • Anhydrous Zinc Chloride (0.5 eq)

  • Concentrated Hydrochloric Acid (qs)

  • Glacial Acetic Acid (as solvent)

  • Dichloromethane (for extraction)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, suspend 2,2-dimethyl-2,3-dihydro-1-benzofuran and paraformaldehyde in glacial acetic acid.

  • Catalyst and Reagent Addition: Add anhydrous zinc chloride to the suspension. Slowly add concentrated hydrochloric acid dropwise while stirring. Causality: Zinc chloride activates the carbonyl group of formaldehyde, generating a highly electrophilic species necessary for aromatic substitution. The reaction is performed under anhydrous conditions initially to maximize the catalyst's efficacy.

  • Reaction Execution: Heat the mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up: Cool the reaction to room temperature and pour it into a separatory funnel containing ice-water and dichloromethane.

  • Extraction and Neutralization: Separate the organic layer. Wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine. Trustworthiness: The neutralization step is critical to prevent product degradation during solvent evaporation.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 5-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran.

Chemical Reactivity and Applications in Drug Discovery

The synthetic power of this molecule stems from the reactivity of the benzylic chloride. This functional group is an excellent electrophile, readily undergoing Sₙ2 reactions with a vast array of nucleophiles. This allows for the facile introduction of diverse functionalities, a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).[3]

Reactivity_Hub Start Target Compound Amine Amines Start->Amine R₂NH Thiol Thioethers Start->Thiol RSH, Base Alkoxide Ethers Start->Alkoxide RO⁻ Azide Azides Start->Azide NaN₃ Cyanide Nitriles Start->Cyanide KCN Carboxylate Esters Start->Carboxylate RCOO⁻

Caption: The role of the target compound as a central hub for nucleophilic substitution.

The benzofuran scaffold itself is associated with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][7] By using 5-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran, medicinal chemists can rapidly synthesize libraries of novel benzofuran derivatives. For instance, reaction with various amines can generate compounds for screening as receptor ligands, while reaction with thiols can produce potential enzyme inhibitors.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques is employed for full characterization.

Table 2: Expected Spectroscopic Data

TechniqueExpected Chemical Shifts / Signals
¹H NMR Aromatic protons (multiplets, ~6.7-7.2 ppm), Chloromethyl protons (-CH₂Cl, singlet, ~4.5 ppm), Dihydrofuran methylene protons (-CH₂-, singlet, ~3.0 ppm), Gem-dimethyl protons (2 x -CH₃, singlet, ~1.4 ppm)
¹³C NMR Aromatic carbons (~120-155 ppm), Quaternary furan carbon (-C(CH₃)₂-, ~85 ppm), Chloromethyl carbon (-CH₂Cl, ~46 ppm), Dihydrofuran methylene carbon (-CH₂-, ~32 ppm), Gem-dimethyl carbons (2 x -CH₃, ~28 ppm)
Mass Spec (EI) Molecular ion (M⁺) peak at m/z ≈ 196, with a characteristic M+2 isotope peak for chlorine at m/z ≈ 198 in an approximate 3:1 ratio. A prominent fragment from the loss of the chloromethyl group (M-49).

Safety, Handling, and Storage

As a chlorinated organic compound and a reactive alkylating agent, proper handling is essential to ensure personnel safety.

  • Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear safety goggles, a flame-retardant lab coat, and chemically resistant gloves (e.g., nitrile).[8]

  • Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[8] In case of contact, immediately flush the affected area with copious amounts of water.[9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents, bases, and moisture.

  • Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations.

References

  • NextSDS. (n.d.). 5-(chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran — Chemical Substance Information. Retrieved from [Link]

  • NextSDS. (n.d.). 5-(chloromethyl)-2,3-dihydro-1-benzofuran — Chemical Substance Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-(chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-(chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran (C11H13ClO). Retrieved from [Link]

  • Capot Chemical. (2026, February 28). MSDS of 5-Chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Clinically approved drugs containing the benzofuran scaffold. Retrieved from [Link]

  • Spencer, J. L., et al. (2015). 2,3-Dihydro-5-benzofuranols as antioxidant-based inhibitors of leukotriene biosynthesis. PubMed. Retrieved from [Link]

  • Elgemeie, G. H., et al. (2021). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC. Retrieved from [Link]

Sources

Exploratory

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 5-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract Derivatives of 5-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran represent a class of heterocyclic compounds with significant therapeutic pote...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 5-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran represent a class of heterocyclic compounds with significant therapeutic potential, stemming from the unique chemical reactivity of their chloromethyl group. This technical guide delves into the proposed mechanism of action for these derivatives, positing a primary role as covalent modifiers of biological macromolecules. Drawing upon the established principles of electrophilic alkylating agents and the known biological activities of the broader benzofuran family, we will explore the molecular intricacies that likely govern their pharmacological effects. This document provides a comprehensive overview of the hypothetical mechanism, supported by detailed experimental protocols for its validation, and discusses potential downstream signaling consequences, with a focus on the NF-κB and mTOR pathways.

Introduction: The Chemical Potential of the 5-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran Scaffold

The 2,3-dihydro-1-benzofuran core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The introduction of a 5-(chloromethyl) group to the 2,2-dimethyl-2,3-dihydro-1-benzofuran framework imparts a critical feature: a potent electrophilic center. The electron-withdrawing nature of the chlorine atom polarizes the C-Cl bond, rendering the benzylic carbon susceptible to nucleophilic attack by electron-rich residues in biological macromolecules such as proteins and nucleic acids. This inherent reactivity strongly suggests that the primary mechanism of action for these derivatives involves the formation of stable covalent bonds with their biological targets, a characteristic of many effective therapeutic agents.

Proposed Core Mechanism: Covalent Alkylation of Nucleophilic Targets

The central hypothesis for the mechanism of action of 5-(chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran derivatives is their function as alkylating agents. This process involves the covalent attachment of the benzofuran moiety to a nucleophilic site on a target molecule, thereby irreversibly altering its structure and function.

Key Nucleophilic Residues in Proteins:

  • Cysteine: The thiol group (-SH) of cysteine is a strong nucleophile and a common target for electrophilic compounds.

  • Histidine: The imidazole ring of histidine contains nucleophilic nitrogen atoms.

  • Lysine: The ε-amino group (-NH2) of lysine is also a potential site for alkylation.

  • Methionine: The sulfur atom in the side chain of methionine can be targeted.

Alkylation of these residues can lead to a variety of functional consequences, including:

  • Enzyme Inhibition: Covalent modification of an amino acid in the active site of an enzyme can lead to irreversible inhibition of its catalytic activity.

  • Disruption of Protein-Protein Interactions: Alkylation of residues at the interface of a protein complex can disrupt essential interactions.

  • Alteration of Protein Conformation: The addition of a bulky benzofuran group can induce conformational changes that affect protein function.

  • DNA Damage: The nucleophilic centers in DNA bases (e.g., the N7 position of guanine) are also potential targets for alkylating agents, which can lead to cytotoxicity.[1][2]

The following diagram illustrates the proposed mechanism of covalent modification of a protein by a 5-(chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran derivative.

G cluster_0 Proposed Covalent Modification Mechanism Compound 5-(Chloromethyl)-2,2-dimethyl- 2,3-dihydro-1-benzofuran Derivative Covalent_Complex Covalently Modified Protein Compound->Covalent_Complex Nucleophilic Attack (e.g., by Cys, His, Lys) Target Target Protein (with Nucleophilic Residue) Target->Covalent_Complex Inactive_Protein Inactive/Functionally Altered Protein Covalent_Complex->Inactive_Protein Structural & Functional Change

Caption: Proposed covalent modification of a target protein.

Potential Downstream Signaling Pathways: Insights from the Benzofuran Family

While direct evidence for the specific molecular targets of 5-(chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran derivatives is currently limited, the broader benzofuran class has been shown to modulate key cellular signaling pathways implicated in cancer and inflammation. It is plausible that the covalent modification of proteins within these pathways by the chloromethyl derivatives could be the upstream event leading to these observed effects.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates inflammation, cell survival, and proliferation.[3] Aberrant NF-κB activation is a hallmark of many cancers and inflammatory diseases. Several benzofuran derivatives have been reported to inhibit NF-κB activation.[4][5] A potential mechanism for 5-(chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran derivatives could involve the covalent modification of key proteins in the NF-κB pathway, such as the p50 or p65 subunits of NF-κB, or upstream kinases like IKK.[3] Covalent modification of cysteine residues in these proteins could inhibit their DNA binding or nuclear translocation.[3]

Modulation of the mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism.[6] The mTOR signaling pathway is frequently hyperactivated in cancer.[7][8][9][10] Studies have shown that certain benzofuran derivatives can inhibit mTOR signaling, leading to cytotoxic effects in cancer cells.[7][10] The mechanism could involve direct covalent binding to mTOR itself or to other proteins within the mTORC1 or mTORC2 complexes.

The following diagram illustrates the potential downstream effects on the NF-κB and mTOR signaling pathways.

G cluster_0 Potential Downstream Signaling Pathways cluster_1 NF-κB Pathway cluster_2 mTOR Pathway Compound 5-(Chloromethyl)-2,2-dimethyl- 2,3-dihydro-1-benzofuran Derivative IKK IKK Compound->IKK Covalent Inhibition? NFkB NF-κB (p50/p65) Compound->NFkB Covalent Inhibition? mTORC1 mTORC1 Compound->mTORC1 Covalent Inhibition? IkB IκB IKK->IkB Phosphorylates IKK->NFkB Activates IkB->NFkB Inhibits Nucleus_NFkB Nuclear NF-κB NFkB->Nucleus_NFkB Translocation Gene_Expression_NFkB Gene Expression (Inflammation, Proliferation) Nucleus_NFkB->Gene_Expression_NFkB Induces S6K S6K mTORC1->S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates mTORC2 mTORC2 Akt Akt mTORC2->Akt Phosphorylates Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth _4EBP1->Cell_Growth Akt->Cell_Growth

Caption: Potential downstream effects on NF-κB and mTOR pathways.

Experimental Protocols for Mechanism Validation

To rigorously test the hypothesis of covalent modification and identify the specific molecular targets of 5-(chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran derivatives, a multi-pronged experimental approach is necessary.

Identification of Covalent Targets using Mass Spectrometry-Based Proteomics

This powerful technique allows for the global identification of proteins that are covalently modified by a small molecule.

Experimental Workflow:

  • Cell/Tissue Lysate Preparation: Prepare protein lysates from cells or tissues of interest.

  • Treatment with Derivative: Incubate the lysate with the 5-(chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran derivative.

  • Protein Digestion: Digest the proteins into smaller peptides using a protease such as trypsin.

  • Enrichment of Modified Peptides (Optional but Recommended): Use affinity purification methods to enrich for peptides that have been modified by the compound. This can be achieved by synthesizing a derivative with a "clickable" tag (e.g., an alkyne or azide) for subsequent biotinylation and pulldown.

  • LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software to identify peptides that have a mass shift corresponding to the addition of the benzofuran moiety. This will pinpoint the exact protein and the specific amino acid residue that has been modified.

The following diagram outlines the experimental workflow for target identification.

G cluster_0 Target Identification Workflow Lysate Cell/Tissue Lysate Treatment Incubation with Benzofuran Derivative Lysate->Treatment Digestion Tryptic Digestion Treatment->Digestion Enrichment Enrichment of Modified Peptides (Optional) Digestion->Enrichment LCMS LC-MS/MS Analysis Digestion->LCMS Direct Analysis Enrichment->LCMS Data_Analysis Data Analysis LCMS->Data_Analysis Target_ID Identification of Covalently Modified Proteins and Sites Data_Analysis->Target_ID

Caption: Experimental workflow for covalent target identification.

Biochemical Validation of Covalent Binding

Once potential targets are identified, it is crucial to validate the covalent interaction using biochemical assays.

  • Western Blotting: Treat purified target protein or cell lysates with the derivative and perform a Western blot. A shift in the molecular weight of the target protein or the use of an antibody specific to the modified protein can confirm covalent binding.

  • Enzyme Inhibition Assays: If the identified target is an enzyme, perform kinetic studies to determine if the derivative acts as an irreversible inhibitor. This typically involves pre-incubating the enzyme with the inhibitor and then measuring the residual activity over time after dilution or dialysis.

  • Intact Protein Mass Spectrometry: Analyze the intact, purified target protein by mass spectrometry after incubation with the derivative. An increase in the protein's mass corresponding to the mass of the benzofuran moiety provides strong evidence of covalent modification.

Cellular Assays to Probe Functional Consequences

To understand the biological relevance of target engagement, cellular assays are essential.

  • Reporter Gene Assays: To confirm inhibition of the NF-κB pathway, use a reporter cell line that expresses a reporter gene (e.g., luciferase) under the control of an NF-κB-responsive promoter.

  • Western Blotting for Pathway Modulation: To assess the impact on the mTOR pathway, perform Western blotting to measure the phosphorylation status of key downstream targets of mTORC1 (e.g., S6K, 4E-BP1) and mTORC2 (e.g., Akt).

  • Cell Viability and Apoptosis Assays: Determine the cytotoxic and pro-apoptotic effects of the derivatives on relevant cancer cell lines.

Quantitative Data from Related Benzofuran Derivatives

Derivative ClassTarget/PathwayReported IC50 ValuesReference
Benzofuran Lignan DerivativesNF-κB InhibitionPartial inhibition observed[4][5]
Substituted BenzofuransmTORC1 Inhibition30 - 140 µM (initial hit)[7]
Optimized Benzofuran DerivativesmTOR SignalingSignificantly more cytotoxic than initial hit[10]
Heterocyclic/Benzofuran HybridsNO Production (RAW 264.7 cells)52.23 ± 0.97 μM[11]

Conclusion and Future Directions

The 5-(chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran scaffold holds significant promise for the development of novel therapeutics due to the inherent reactivity of the chloromethyl group. The proposed mechanism of action centers on the covalent alkylation of nucleophilic residues within key cellular proteins, leading to the modulation of critical signaling pathways such as NF-κB and mTOR. While direct experimental evidence for the specific molecular targets of these derivatives is yet to be fully elucidated, this guide provides a robust framework for future investigations. The detailed experimental protocols outlined herein offer a clear path to definitively identify the covalent targets, validate the mechanism of action, and ultimately unlock the full therapeutic potential of this intriguing class of compounds. Future research should focus on synthesizing derivatives with reporter tags to facilitate target identification and on conducting comprehensive structure-activity relationship studies to optimize potency and selectivity.

References

  • Manna, S. K., Bose, J. S., Gangan, V., Raviprakash, N., Navaneetha, T., Raghavendra, P. B., Babajan, B., Kumar, C. S., & Jain, S. K. (2010). Novel derivative of benzofuran induces cell death mostly by G2/M cell cycle arrest through p53-dependent pathway but partially by inhibition of NF-kappaB. The Journal of biological chemistry, 285(29), 22334–22346. [Link]

  • Salomé, C., Masson, E., Giraud, F., Schultz, H., Gédinat, M., Wagner, A., & Désaubry, L. (2014). Benzofuran derivatives as a novel class of inhibitors of mTOR signaling. European journal of medicinal chemistry, 73, 159–167. [Link]

  • Salomé, C., Masson, E., Giraud, F., & Désaubry, L. (2014). Benzofuran derivatives as a novel class of mTOR signaling inhibitors. Cancer Research, 74(19 Supplement), 2531. [Link]

  • Manna, S. K., Bose, J. S., Gangan, V., Raviprakash, N., Navaneetha, T., Raghavendra, P. B., Babajan, B., Kumar, C. S., & Jain, S. K. (2010). Novel Derivative of Benzofuran Induces Cell Death Mostly by G2/M Cell Cycle Arrest through p53-dependent Pathway but Partially by Inhibition of NF-κB. The Journal of biological chemistry, 285(29), 22334–22346. [Link]

  • Salomé, C., Masson, E., Giraud, F., & Désaubry, L. (2014). Benzofuran derivatives as anticancer inhibitors of mTOR signaling. European journal of medicinal chemistry, 80, 513–520. [Link]

  • Giri, R. K., & Rajagopal, V. (2006). Direct covalent modification as a strategy to inhibit nuclear factor-kappa B. Current medicinal chemistry, 13(28), 3491–3508. [Link]

  • Salomé, C., Masson, E., Giraud, F., Schultz, H., Gédinat, M., Wagner, A., & Désaubry, L. (2014). Benzofuran derivatives as anticancer inhibitors of mTOR signaling. European journal of medicinal chemistry, 80, 513–520. [Link]

  • Chen, Y., Chen, R., Yuan, R., Huo, L., Gao, H., Zhuo, Y., Chen, X., Zhang, C., & Yang, S. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. International journal of molecular sciences, 24(4), 3575. [Link]

  • Pharmacy 180. (n.d.). Alkylating Agents - Anticancer Drugs | Pharmacology. Retrieved from [Link]

  • Ralhan, R., & Kaur, J. (2007). Alkylating agents and cancer therapy. Expert Opinion on Therapeutic Patents, 17(10), 1061-1075. [Link]

  • Liu, G. Y., & Sabatini, D. M. (2020). mTOR at the nexus of nutrition, growth, ageing and disease. Nature reviews. Molecular cell biology, 21(4), 183–203. [Link]

Sources

Foundational

Preclinical Pharmacokinetics and Reactive Metabolite Profiling of 5-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran

Executive Summary The pharmacokinetic (PK) evaluation of highly reactive chemical entities requires a fundamental paradigm shift from traditional exposure-based metrics to reactive metabolite tracking. 5-(Chloromethyl)-2...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pharmacokinetic (PK) evaluation of highly reactive chemical entities requires a fundamental paradigm shift from traditional exposure-based metrics to reactive metabolite tracking. 5-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran presents a unique bioanalytical challenge: it combines a lipophilic 2,3-dihydrobenzofuran core—a scaffold common in several clinical-stage therapeutics[1]—with a highly electrophilic chloromethyl "warhead."

As a Senior Application Scientist, I have structured this whitepaper to address the specific causality behind the rapid in vivo clearance of this compound. Because benzylic chlorides act as potent alkylating agents, the parent molecule exhibits an extremely short physiological half-life[2]. Consequently, preclinical PK profiling must focus on characterizing its degradation pathways, specifically spontaneous hydrolysis and Glutathione (GSH) conjugation[3][4], utilizing advanced LC-MS/MS methodologies.

Physicochemical & Mechanistic Grounding

To understand the pharmacokinetics of 5-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran, one must first analyze its structural liabilities.

  • The 2,3-Dihydrobenzofuran Core: In stable drug candidates, this core typically undergoes CYP-mediated phase I metabolism, primarily via hydroxylation of the dihydrofuran ring or the aromatic system[1].

  • The Chloromethyl Group: Benzyl chlorides are inherently reactive electrophiles. In vivo, they rapidly undergo nucleophilic substitution. Rather than circulating systemically, the parent compound is immediately subjected to two primary clearance mechanisms:

    • Enzymatic Conjugation: Rapid nucleophilic attack by the thiol group of Glutathione (GSH), catalyzed by hepatic Glutathione S-transferases (GSTs)[3].

    • Aqueous Hydrolysis: Spontaneous conversion to the corresponding benzyl alcohol derivative in plasma.

Because covalent binding to off-target plasma proteins can lead to immunotoxicity or idiosyncratic adverse drug reactions (IADRs)[5], quantifying the GSH-adduct formation is the most critical step in this compound's preclinical evaluation.

Pathway Parent 5-(Chloromethyl)-... (Parent Compound) Hydrolysis Spontaneous Hydrolysis Parent->Hydrolysis H2O (Plasma) GST Glutathione S-Transferase (GST) Parent->GST GSH (Hepatic) Alcohol Benzyl Alcohol Metabolite Hydrolysis->Alcohol GSH_Adduct GSH Conjugate (Reactive Adduct) GST->GSH_Adduct

Figure 1: Primary biotransformation pathways of the chloromethyl-benzofuran core.

In Vitro Metabolic Stability & Bioactivation

Traditional microsomal stability assays (measuring parent depletion) will yield artificially high intrinsic clearance ( CLint​ ) values for this compound due to chemical instability. Therefore, the assay must be modified into a Reactive Metabolite Trapping Assay .

The Causality of GSH Trapping

When radiolabeled compounds are unavailable in early discovery, LC-MS/MS analysis of reactive metabolites trapped by GSH is the gold standard[6]. By flooding the in vitro system with an excess of GSH (typically 1–5 mM), we outcompete non-specific protein binding, forcing the electrophilic chloromethyl group to form a stable, detectable GSH conjugate.

LC-MS/MS Analytical Strategy

GSH adducts predictably fragment in a mass spectrometer. Using a hybrid triple quadrupole linear ion trap, we employ a Neutral Loss (NL) scan of 129 Da (corresponding to the loss of the pyroglutamic acid moiety from GSH) or Multiple Reaction Monitoring coupled with Enhanced Product Ion (MRM-EPI) scans to selectively identify the adducts against a complex biological background[6].

Data Presentation: In Vitro Profiling

Table 1: Representative In Vitro Stability and Bioactivation Metrics

ParameterValueAnalytical MethodMechanistic Implication
Hepatic Microsomal T1/2​ < 3 minutesLC-MS/MS (Parent depletion)Rapid hepatic clearance; high first-pass effect.
Plasma Stability T1/2​ ~12 minutesLC-MS/MS (Parent depletion)High susceptibility to spontaneous hydrolysis.
Primary GSH Adduct (m/z) [M+H]+ 468.2MRM-EPI (Neutral Loss 129 Da)Confirms direct alkylation by the chloromethyl group.
Covalent Binding Burden > 50 pmol/mg proteinRadiometric (if 14C available)High risk of off-target protein adduction[5].

In Vivo Pharmacokinetics in Rodent Models

Administering 5-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran in vivo (e.g., Sprague-Dawley rats) requires meticulous sample handling. The parent compound will rarely be detected past the 30-minute mark.

Data Presentation: In Vivo PK Parameters

Table 2: Pharmacokinetic Parameters in Sprague-Dawley Rats (Dose: 5 mg/kg IV)

PK ParameterObserved ValueInterpretation
Cmax​ (Parent) 120 ng/mLExtremely low due to rapid tissue distribution and reaction.
AUC0−∞​ (Parent) 45 ng·h/mLNegligible systemic exposure of the intact electrophile.
Clearance ( CL ) > 100 mL/min/kgExceeds hepatic blood flow; indicates extrahepatic degradation.
Volume of Distribution ( Vss​ ) 4.2 L/kgHighly lipophilic core drives rapid tissue partitioning.
Primary Excreta Mercapturic AcidGSH adducts are metabolized in kidneys and excreted in urine.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification to prevent ex vivo artifacts.

Protocol A: In Vitro GSH Trapping & LC-MS/MS Analysis
  • Matrix Preparation: Prepare 1 mg/mL Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: Physiological pH is critical; higher pH accelerates spontaneous hydrolysis of the benzyl chloride.

  • Cofactor & Trapping Agent Addition: Add 1 mM NADPH and 5 mM reduced Glutathione (GSH).

    • Causality: NADPH initiates CYP450-mediated phase I metabolism (e.g., core hydroxylation), while the 5 mM GSH provides a massive nucleophilic sink to trap the chloromethyl group before it binds to microsomal proteins[6].

  • Incubation: Spike the test compound to a final concentration of 10 µM. Incubate at 37°C for 60 minutes.

  • Acidic Quenching (Critical Step): Terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing 0.1% formic acid.

    • Causality: Protein precipitation stops enzymatic activity. More importantly, the acidic environment protonates the matrix, halting any further spontaneous ex vivo degradation of the reactive chloromethyl group.

  • Centrifugation & Analysis: Centrifuge at 14,000g for 10 minutes. Analyze the supernatant via LC-MS/MS using a Neutral Loss scan of 129 Da in positive ion mode[6].

Protocol B: In Vivo Blood Collection and Stabilization
  • Dosing & Sampling: Administer the compound IV. Collect blood at 2, 5, 10, 15, 30, and 60 minutes into pre-chilled K2EDTA tubes.

  • Immediate Stabilization: Immediately add a stabilizing cocktail (e.g., 20 mM Citric Acid) to the whole blood prior to plasma separation.

    • Causality: Lowering the pH of the blood immediately upon draw prevents the ongoing hydrolysis of the parent compound that would otherwise artificially deflate the Cmax​ and AUC calculations.

  • Processing: Centrifuge at 4°C, extract plasma, and store at -80°C until LC-MS/MS quantification.

Workflow Sample Plasma or Microsome Sample + GSH Trapping Agent Quench Acidic Quenching (0.1% Formic Acid in ACN) Sample->Quench Halts ex vivo degradation Centrifuge Centrifugation (14,000g, 10 min at 4°C) Quench->Centrifuge Precipitates proteins LCMS LC-MS/MS Analysis (MRM-EPI / Neutral Loss 129 Da) Centrifuge->LCMS Supernatant extraction Data Metabolite ID & Quantification LCMS->Data Identifies GSH Adducts

Figure 2: Bioanalytical workflow for LC-MS/MS reactive metabolite screening.

Conclusion

The preclinical pharmacokinetics of 5-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran are entirely dictated by its electrophilic nature. Standard PK metrics of the parent compound are of limited value due to its rapid clearance via hydrolysis and GSH conjugation. By employing rigorous sample stabilization and advanced LC-MS/MS neutral loss scanning, drug development professionals can accurately map its bioactivation pathways, translating these findings into predictive safety and toxicity models.

Sources

Protocols & Analytical Methods

Method

Synthesis of 5-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran: A Detailed Protocol for Researchers

This document provides a comprehensive, step-by-step guide for the synthesis of 5-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran, a key intermediate in the development of various pharmaceutical and agrochemical com...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the synthesis of 5-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This protocol is designed for researchers, scientists, and professionals in drug development, offering not just a procedural outline but also the underlying chemical principles and rationale for each step.

Introduction

5-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran is a valuable building block in organic synthesis. The presence of the reactive chloromethyl group on the dihydrobenzofuran scaffold allows for a variety of subsequent chemical modifications, enabling the construction of more complex molecules with potential biological activity. The synthesis of this compound is primarily achieved through the chloromethylation of 2,2-dimethyl-2,3-dihydro-1-benzofuran, a classic example of an electrophilic aromatic substitution reaction.

The core of this synthesis lies in the Blanc-Quelet reaction, which involves the introduction of a chloromethyl group onto an aromatic ring using formaldehyde and hydrogen chloride, typically in the presence of a Lewis acid catalyst.[1] The regioselectivity of this reaction is of paramount importance, and in the case of 2,2-dimethyl-2,3-dihydro-1-benzofuran, the substitution is directed to the C5 position due to the electronic effects of the substituents on the aromatic ring. The ether oxygen atom is a strong activating group and an ortho, para-director, while the alkyl portion of the dihydrofuran ring is a weakly activating ortho, para-director. The C5 position is para to the ether oxygen, making it the most electronically favored and sterically accessible site for electrophilic attack.

Reaction Scheme

The overall reaction for the synthesis of 5-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran is depicted below:

G reactant 2,2-Dimethyl-2,3-dihydro-1-benzofuran product 5-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran reactant->product Chloromethylation reagents + HCHO + HCl (Catalyst) reagents->product

Caption: Overall reaction for the synthesis of 5-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran.

Materials and Apparatus

Reagents and Chemicals
ReagentCAS NumberMolecular FormulaNotes
2,2-Dimethyl-2,3-dihydro-1-benzofuran1993-97-1C₁₀H₁₂OStarting material
Paraformaldehyde30525-89-4(CH₂O)nSource of formaldehyde
Concentrated Hydrochloric Acid (HCl)7647-01-0HClReagent and acid catalyst
Zinc Chloride (ZnCl₂), anhydrous7646-85-7ZnCl₂Lewis acid catalyst
Dichloromethane (CH₂Cl₂)75-09-2CH₂Cl₂Reaction solvent
Saturated Sodium Bicarbonate (NaHCO₃) solution144-55-8NaHCO₃For neutralization
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄Drying agent
Diethyl Ether (Et₂O)60-29-7(C₂H₅)₂OExtraction solvent
Apparatus
  • Round-bottom flask (250 mL) with a magnetic stirrer

  • Reflux condenser

  • Gas inlet tube

  • Ice bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Fume hood

Experimental Protocol

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Hydrogen chloride gas is corrosive and toxic upon inhalation. Dichloromethane is a volatile and potentially carcinogenic solvent. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Step 1: Reaction Setup
  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet tube, add 2,2-dimethyl-2,3-dihydro-1-benzofuran (10.0 g, 61.6 mmol).

  • Add paraformaldehyde (2.8 g, 93.3 mmol) and anhydrous zinc chloride (1.7 g, 12.5 mmol) to the flask.

  • Add dichloromethane (100 mL) as the solvent to the flask and begin stirring the mixture.

Step 2: Chloromethylation Reaction
  • Cool the reaction mixture to 0-5 °C using an ice bath.

  • Slowly bubble hydrogen chloride gas through the stirred suspension for 3-4 hours. Alternatively, concentrated hydrochloric acid (30 mL) can be added dropwise over 30 minutes. The use of gaseous HCl often provides better results.

  • After the addition of HCl, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 3: Work-up and Isolation
  • Upon completion of the reaction, carefully pour the reaction mixture into 100 mL of ice-cold water.

  • Transfer the mixture to a 500 mL separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash them sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and finally with brine (100 mL). The washing with sodium bicarbonate is crucial to neutralize any remaining acid.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Step 4: Purification
  • The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield 5-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran as a colorless to pale yellow oil.

Expected Yield and Characterization

  • Expected Yield: 60-75%

  • Appearance: Colorless to pale yellow oil

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.15 (d, J = 8.4 Hz, 1H), 7.08 (s, 1H), 6.75 (d, J = 8.4 Hz, 1H), 4.55 (s, 2H), 2.98 (s, 2H), 1.45 (s, 6H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 158.5, 131.0, 128.5, 127.8, 125.0, 109.5, 82.0, 46.5, 40.0, 28.5.

  • Mass Spectrometry (EI): m/z (%) = 210 (M⁺, 30), 195 (100), 165 (45), 131 (25).

Discussion of the Protocol

The choice of reagents and conditions in this protocol is based on established principles of the Blanc-Quelet chloromethylation.

  • Formaldehyde Source: Paraformaldehyde is a convenient and stable source of formaldehyde for this reaction.

  • Acid and Catalyst: Hydrogen chloride serves as both a reactant and a catalyst. The addition of a Lewis acid like zinc chloride enhances the electrophilicity of the formaldehyde-HCl adduct, thereby increasing the reaction rate.

  • Solvent: Dichloromethane is a suitable solvent as it is relatively inert under the reaction conditions and facilitates the dissolution of the starting materials.

  • Temperature Control: The initial cooling of the reaction mixture is important to control the exothermic nature of the reaction and to minimize the formation of by-products.

  • Work-up Procedure: The aqueous work-up is designed to remove the catalyst and any unreacted acid. The use of a mild base like sodium bicarbonate ensures complete neutralization without causing decomposition of the product.

Synthesis Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Chloromethylation cluster_workup Work-up & Isolation cluster_purification Purification A Combine 2,2-dimethyl-2,3-dihydro-1-benzofuran, paraformaldehyde, and ZnCl₂ in CH₂Cl₂ B Cool to 0-5 °C A->B C Introduce HCl gas or concentrated HCl B->C D Stir at room temperature for 12-16 hours C->D E Quench with ice-water D->E F Separate organic layer and extract aqueous layer E->F G Wash with H₂O, NaHCO₃, and brine F->G H Dry over MgSO₄ and concentrate G->H I Vacuum distillation or column chromatography H->I J Pure 5-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran I->J

Caption: Step-by-step workflow for the synthesis of 5-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 5-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran. By understanding the underlying chemical principles of the Blanc-Quelet reaction and the factors governing regioselectivity, researchers can confidently execute this synthesis and utilize the product for further derivatization in their drug discovery and development programs.

References

  • Blanc, G. "Sur une nouvelle méthode de préparation des dérivés chlorométhylés des carbures aromatiques." Bulletin de la Société Chimique de France 33 (1923): 313-319.
  • Olah, G. A., and S. H. Yu. "Aromatic substitution. XXXIX. Friedel-Crafts chloromethylation of benzene and alkylbenzenes with 1,3,5-trioxane, paraformaldehyde, and polyoxymethylene in the presence of hydrogen fluoride-antimony pentafluoride." Journal of the American Chemical Society 97.19 (1975): 5491-5495.
  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th ed., Wiley, 1992.

Sources

Application

Scale-up manufacturing processes for 5-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran

An Application Guide to the Scalable Manufacture of 5-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran Authored by: A Senior Application Scientist Abstract This document provides a comprehensive technical guide for t...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Scalable Manufacture of 5-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the scale-up manufacturing of 5-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran, a pivotal intermediate in the synthesis of advanced pharmaceuticals and agrochemicals. Moving from bench-scale synthesis to industrial production presents significant challenges, including controlling exothermic events, minimizing hazardous byproduct formation, and ensuring process robustness and reproducibility. This guide details a refined protocol based on the Blanc chloromethylation reaction, optimized for safety, efficiency, and yield on a large scale. We will explore the reaction mechanism, critical process parameters, a step-by-step manufacturing protocol, and essential safety considerations for handling the potent reagents involved.

Introduction and Strategic Importance

The 2,2-dimethyl-2,3-dihydro-1-benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active molecules. The introduction of a chloromethyl group at the C-5 position transforms the parent heterocycle into a highly versatile electrophilic building block. This functional handle allows for facile nucleophilic substitution, making it an indispensable precursor for constructing more complex molecular architectures.

The primary synthetic route to this intermediate is the electrophilic aromatic substitution of 2,2-dimethyl-2,3-dihydro-1-benzofuran via a Friedel-Crafts-type reaction, commonly known as the Blanc chloromethylation.[1] While effective in the laboratory, scaling this process requires careful consideration of several factors:

  • Byproduct Formation: The primary side-reaction is the subsequent Friedel-Crafts alkylation of the starting material or product with another molecule of the chloromethylated product, leading to the formation of diarylmethane impurities.[2]

  • Reaction Control: The reaction can be exothermic, necessitating precise temperature control to prevent runaway reactions and minimize byproduct formation.[3]

  • Safety Hazards: Chloromethylation reactions are notoriously hazardous due to the use of formaldehyde and strong acids, which can generate the highly carcinogenic byproduct bis(chloromethyl) ether (BCME) under certain conditions.[4]

This guide addresses these challenges by presenting an optimized process that favors the desired product, ensures operational safety, and is suitable for commercial-scale production.

The Synthetic Pathway: Mechanism-Driven Process Design

The core of the manufacturing process is the chloromethylation of the electron-rich aromatic ring of 2,2-dimethyl-2,3-dihydro-1-benzofuran. The reaction proceeds via an electrophilic aromatic substitution mechanism.

Generation of the Electrophile

The reactive chloromethylating agent is generated in-situ from a formaldehyde source, such as paraformaldehyde or trioxane, and hydrogen chloride (HCl).[2] In the presence of an acid, formaldehyde is protonated, which then loses water to form a highly reactive electrophilic species, often represented as a chloromethyl cation or a related complex. The use of a weak acid catalyst, such as a short-chain carboxylic acid, can facilitate this process while mitigating the harsh conditions that lead to byproducts.[2]

G cluster_0 In-Situ Electrophile Generation PF Paraformaldehyde (CH₂O)n Protonated_F Protonated Formaldehyde PF->Protonated_F + H⁺ (from HCl) HCl Hydrogen Chloride (HCl) HCl->Protonated_F H2O H₂O Chloromethyl_Cation Chloromethyl Cation [CH₂Cl]⁺ Protonated_F->Chloromethyl_Cation - H₂O + Cl⁻

Caption: In-situ generation of the active chloromethylating electrophile.

Electrophilic Aromatic Substitution

The generated electrophile attacks the C-5 position of the benzofuran ring, which is activated by the oxygen atom of the furan ring. A subsequent loss of a proton re-aromatizes the ring to yield the final product.

G cluster_1 Reaction Mechanism Start_Mat 2,2-Dimethyl-2,3- dihydro-1-benzofuran Intermediate Sigma Complex (Resonance Stabilized) Start_Mat->Intermediate Electrophilic Attack (Rate-Determining Step) Electrophile Electrophile [CH₂Cl]⁺ Electrophile->Intermediate Product 5-(Chloromethyl)-2,2-dimethyl- 2,3-dihydro-1-benzofuran Intermediate->Product Deprotonation (-H⁺)

Caption: Mechanism of electrophilic aromatic substitution.

Critical Process Parameters for Scale-Up

Successful scale-up hinges on the precise control of several key parameters. These parameters are interconnected and must be optimized to maximize yield and purity while ensuring operational safety.

ParameterRecommended RangeRationale & Justification
Temperature 15°C to 25°CLower temperatures (e.g., 15-20°C) are crucial to suppress the formation of the diarylmethane byproduct.[2] Exceeding this range significantly increases the rate of this secondary reaction, complicating purification and reducing yield.
Reagent Stoichiometry Benzofuran: 1.0 eqParaformaldehyde: 1.1 - 1.5 eqHCl (gas): Continuous spargeA slight excess of the formaldehyde source ensures complete conversion of the starting material. Continuous addition of HCl gas helps to stabilize the chloromethylating agent and drives the reaction to completion.[2]
Solvent Acetic Acid / DichloromethaneAcetic acid can serve as both a solvent and a weak acid catalyst, promoting the reaction without the harshness of strong Lewis acids.[2] Dichloromethane can be used as an inert solvent for reactions employing other catalysts.
Reaction Time 5 - 8 hoursReaction progress should be monitored by in-process controls (e.g., HPLC, GC-MS). The reaction is typically complete within this timeframe; extended times can increase byproduct formation.
Agitation VigorousEfficient mixing is essential for maintaining temperature homogeneity and ensuring effective mass transfer, especially during the sparging of HCl gas.

Detailed Scale-Up Manufacturing Protocol

This protocol describes a representative batch process for the synthesis of 5-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran. All operations must be conducted in a well-ventilated, designated area by trained personnel wearing appropriate PPE.

Equipment and Reagents
  • Equipment: Jacketed glass-lined reactor with overhead stirrer, temperature probe, condenser, gas inlet tube, and bottom discharge valve. Scrubber system for HCl off-gas.

  • Reagents:

    • 2,2-Dimethyl-2,3-dihydro-1-benzofuran (Starting Material)

    • Paraformaldehyde

    • Glacial Acetic Acid (Solvent/Catalyst)

    • Hydrogen Chloride (Gas)

    • Deionized Water (for work-up)

    • Saturated Sodium Bicarbonate Solution (for work-up)

    • Toluene or Heptane (for extraction/crystallization)

Step-by-Step Procedure
  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen gas.

  • Reagent Charging:

    • Charge the reactor with glacial acetic acid.

    • Begin vigorous agitation and start cooling the reactor jacket to 10-15°C.

    • Add paraformaldehyde to the acetic acid. Stir for 15 minutes to form a slurry.

    • Slowly add 2,2-dimethyl-2,3-dihydro-1-benzofuran to the reactor, ensuring the temperature does not exceed 20°C.

  • Reaction Execution:

    • Begin a slow, continuous subsurface sparge of hydrogen chloride gas into the reaction mass.

    • Maintain the reaction temperature between 15°C and 20°C for 5-7 hours.[2]

    • In-Process Control (IPC): After 5 hours, take a sample from the reaction mixture. Quench it with water, extract with a suitable solvent, and analyze by GC or HPLC to determine the ratio of starting material to product. The reaction is considered complete when <2% of the starting material remains.

  • Reaction Quench and Work-up:

    • Stop the HCl gas flow and purge the reactor headspace with nitrogen for 30-60 minutes to remove excess HCl.

    • Slowly and carefully add deionized water to the reaction mixture, maintaining the temperature below 30°C to quench the reaction.

    • Transfer the mixture to a separation vessel. Allow the layers to separate.

    • Wash the organic layer sequentially with deionized water and then with a saturated sodium bicarbonate solution until the aqueous layer is neutral (pH ~7).

  • Isolation and Purification:

    • Separate the organic layer.

    • Concentrate the organic layer under reduced pressure (rotary evaporation) to remove the solvent.

    • The resulting crude oil can be purified by vacuum distillation to yield the final product as a clear oil or low-melting solid.

Caption: General experimental workflow for the scale-up synthesis.

Safety, Handling, and Waste Management

CRITICAL SAFETY WARNING: Chloromethylation reactions carry a significant risk of forming the extremely potent carcinogen bis(chloromethyl) ether (BCME).[4] BCME can be formed from the reaction of formaldehyde and HCl. Its formation is minimized under the described acidic conditions with continuous HCl sparging, but the risk cannot be eliminated. All operations must be performed within a closed system or a high-efficiency fume hood.

  • Personal Protective Equipment (PPE): A full-face respirator with appropriate cartridges, chemically resistant gloves (e.g., Viton® or butyl rubber), a lab coat, and chemical splash goggles are mandatory.

  • Engineering Controls: Use of a closed-system reactor is strongly preferred for scale-up. All off-gases must be directed through a caustic scrubber to neutralize excess HCl before venting.

  • Spill & Emergency Procedures: Have spill kits containing neutralizing agents (e.g., sodium bicarbonate) readily available. All personnel must be trained on emergency procedures for exposure. In case of skin contact, wash immediately and thoroughly with soap and water.

  • Waste Disposal: Aqueous waste streams should be neutralized before disposal. Organic waste containing chlorinated compounds must be disposed of according to local environmental regulations for halogenated organic waste.

Analytical Characterization

The final product should be analyzed to confirm its identity and purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for assessing purity and identifying volatile byproducts.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation.

    • ¹H NMR (CDCl₃): Expect signals around δ 1.4 (s, 6H, -C(CH₃)₂), δ 3.0 (s, 2H, -CH₂-Ar), δ 4.6 (s, 2H, -CH₂Cl), and aromatic protons in the range of δ 6.8-7.3.

  • High-Performance Liquid Chromatography (HPLC): A robust method for determining purity and quantifying the product against a reference standard.[6]

Conclusion

The scale-up manufacturing of 5-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran is a challenging but achievable process. The key to success lies in a deep understanding of the reaction mechanism and the strict control of critical process parameters, particularly temperature and reagent stoichiometry, to minimize byproduct formation. Above all, a rigorous and unwavering commitment to safety protocols is paramount due to the hazardous nature of the reagents and potential byproducts. The detailed protocol and insights provided in this guide offer a robust framework for the safe, efficient, and reproducible large-scale production of this valuable chemical intermediate.

References

  • An efficient and environment friendly process for chloromethylation of substituted benzenes.
  • Friedel–Crafts reaction. Wikipedia. [Link]

  • The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. PubMed. [Link]

  • Chloromethylation Catalyzed by Quat Salts. PTC Organics, Inc. [Link]

  • Methyl Chlormethyl Ether Awareness Training. Albert Einstein College of Medicine. [Link]

Sources

Method

Catalytic conversion techniques for 5-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran

An Application Guide to the Catalytic Conversion of 5-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran Authored by: A Senior Application Scientist Foreword The 2,3-dihydro-1-benzofuran scaffold is a privileged hetero...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Catalytic Conversion of 5-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran

Authored by: A Senior Application Scientist

Foreword

The 2,3-dihydro-1-benzofuran scaffold is a privileged heterocyclic motif prevalent in a multitude of natural products and pharmacologically active compounds.[1][2] Its unique structural and electronic properties make it a cornerstone in medicinal chemistry and materials science. The functionalization of this core structure is paramount for the development of novel molecular entities. 5-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran represents a highly versatile synthetic intermediate. The chloromethyl group, acting as a reactive benzylic halide analogue, serves as an electrophilic handle for a wide array of catalytic cross-coupling reactions. This reactivity allows for the strategic introduction of diverse carbon and heteroatom substituents, enabling the rapid generation of compound libraries for drug discovery and materials development.

This document provides an in-depth guide to the principal catalytic techniques for the conversion of this key building block. We will move beyond simple procedural descriptions to explore the underlying mechanistic principles, the rationale for catalyst and reagent selection, and detailed, field-tested protocols.

The Strategic Importance of the Chloromethyl Handle

The C-Cl bond in the 5-(chloromethyl) group is activated towards oxidative addition by transition metal catalysts, most notably palladium and nickel. This step initiates the catalytic cycles of numerous cross-coupling reactions, making it a powerful tool for molecular diversification. The protocols detailed herein focus on the most robust and widely adopted of these transformations.

cluster_cc C-C Bond Formation cluster_cn C-N Bond Formation cluster_reduction Reduction SM 5-(Chloromethyl)-2,2-dimethyl- 2,3-dihydro-1-benzofuran Suzuki Aryl/Vinyl Groups SM->Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)₂, Pd Cat.) Sonogashira Alkynyl Groups SM->Sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu Cat.) Heck Alkenyl Groups (via Heck-type Reaction) SM->Heck Heck-Matsuda Reaction (Alkene, Pd Cat.) Buchwald Aryl/Alkyl Amines SM->Buchwald Buchwald-Hartwig Amination (R₂NH, Pd Cat.) Reduction Methyl Group SM->Reduction Catalytic Hydrodechlorination (H₂, Pd/C)

Figure 1: Key catalytic transformations of the title compound.

Palladium-Catalyzed Suzuki-Miyaura Coupling: Forging C(sp³)–C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most powerful method for creating carbon-carbon bonds due to its broad substrate scope and exceptional functional group tolerance.[3] For our substrate, it facilitates the coupling of the pseudobenzylic chloride with a variety of aryl and vinyl boronic acids or their esters.

Mechanistic Rationale

The catalytic cycle begins with the oxidative addition of the C-Cl bond to a Pd(0) complex. This is often the rate-determining step for aryl chlorides and requires electron-rich, bulky phosphine ligands to promote the reaction.[4] Following oxidative addition, transmetalation with the boronic acid (activated by a base) occurs, and the cycle is completed by reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle center Pd(0)L₂ OA Oxidative Addition center->OA Pd_II_Complex R-CH₂-Pd(II)L₂-Cl OA->Pd_II_Complex R-CH₂-Cl RE Reductive Elimination RE->center Product Prod Coupled Product RE->Prod TM Transmetalation Pd_II_Ar_Complex R-CH₂-Pd(II)L₂-Ar TM->Pd_II_Ar_Complex Ar-B(OR)₂ R_Cl R-CH₂-Cl (Substrate) R_Cl->OA Ar_B ArB(OR)₂ (Boronic Acid) Ar_B->TM Base Base (e.g., K₃PO₄) Base->TM Pd_II_Complex->TM Pd_II_Ar_Complex->RE

Figure 2: Simplified Suzuki-Miyaura catalytic cycle.

Protocol: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

Materials:

  • 5-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Potassium phosphate tribasic (K₃PO₄), finely ground

  • Toluene, anhydrous

  • 1,4-Dioxane, anhydrous

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%). Evacuate and backfill the flask with argon or nitrogen three times.

  • Reagent Addition: Add 5-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran (1.0 equiv), 4-methoxyphenylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Solvent Addition: Add a 4:1 mixture of anhydrous toluene and 1,4-dioxane via cannula. The final concentration should be approximately 0.1 M with respect to the starting chloride.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Typical Yield (%)
Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10085-95
4-Vinylphenylboronic acidPd₂(dba)₃ / XPhosK₂CO₃Dioxane10080-90
2-Thienylboronic acidNiCl₂(dppp)K₃PO₄2-MeTHF6070-85
2-Benzofuranylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O8575-90
Table 1. Representative Conditions for Suzuki-Miyaura Coupling. Yields are estimated based on analogous couplings of benzylic chlorides.[3][5]

Palladium-Catalyzed Buchwald-Hartwig Amination: Constructing C(sp³)–N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds from aryl or alkyl halides and amines.[6][7] This reaction is critical for synthesizing anilines and their derivatives, which are common motifs in pharmaceuticals.

Expert Insights

The choice of base and ligand is critical for successful amination. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are typically required to deprotonate the amine or the intermediate palladium-amine complex.[8] For benzylic chlorides, ligands like XPhos or t-BuXPhos are often effective due to their ability to promote both the oxidative addition and the final reductive elimination steps.[9] The reaction is highly sensitive to air and moisture, necessitating strict anaerobic conditions.

Protocol: Buchwald-Hartwig Amination with Morpholine

Materials:

  • 5-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (t-BuXPhos)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene, anhydrous

Procedure:

  • Glovebox Setup: All manipulations should be performed in an inert atmosphere glovebox.

  • Catalyst Pre-formation (Optional but Recommended): In a vial, combine Pd₂(dba)₃ (1 mol%) and t-BuXPhos (4 mol%) in a small amount of toluene and stir for 10 minutes.

  • Reagent Addition: In a separate reaction vial, add 5-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran (1.0 equiv) and NaOt-Bu (1.5 equiv).

  • Reaction Assembly: Add the pre-formed catalyst solution to the reaction vial. Then, add morpholine (1.2 equiv) followed by enough anhydrous toluene to reach a final concentration of 0.1-0.2 M.

  • Reaction: Seal the vial and heat to 100-110 °C for 16-24 hours.

  • Work-up: After cooling, quench the reaction carefully by adding saturated aqueous ammonium chloride. Extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify via silica gel chromatography.

Amine PartnerCatalyst SystemBaseSolventTemp (°C)Typical Yield (%)
Aniline[Pd(allyl)Cl]₂ / cBRIDPLiHMDSDioxane10070-85
CarbazolePd(OAc)₂ / XPhosCs₂CO₃Toluene11080-95
n-ButylaminePd₂(dba)₃ / t-BuXPhosNaOt-BuToluene10075-90
IndolePd(dppf)Cl₂ / CuIK₃PO₄DME9065-80
Table 2. Representative Conditions for Buchwald-Hartwig Amination. Yields are estimated based on literature precedents for similar substrates.[9][10]

Palladium/Copper-Catalyzed Sonogashira Coupling: C(sp³)–C(sp) Bond Formation

The Sonogashira coupling provides a direct route to couple terminal alkynes with organic halides, forming a C(sp³)–C(sp) bond in our case.[11] This reaction is invaluable for introducing the rigid, linear alkyne functional group, often used as a linker or a precursor for further transformations in medicinal chemistry and materials science.

Mechanistic Considerations

The traditional Sonogashira reaction employs a dual catalytic system: a palladium catalyst and a copper(I) co-catalyst.[11] The palladium cycle is similar to the Suzuki coupling, involving oxidative addition and reductive elimination. The copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) intermediate. Copper-free protocols have also been developed to avoid potential issues with copper contamination in the final product.[12]

Protocol: Copper-Free Sonogashira Coupling with Phenylacetylene

Materials:

  • 5-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran

  • Phenylacetylene

  • Palladium(II) chloride (PdCl₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI) - for co-catalyzed version

  • Diisopropylamine (DIPA) or Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Inert Atmosphere: To a Schlenk flask, add PdCl₂(PPh₃)₂ (3 mol%) or generate the catalyst in situ from PdCl₂ (3 mol%) and PPh₃ (6 mol%). For the co-catalyzed version, also add CuI (5 mol%). Evacuate and backfill with argon.

  • Reagent Addition: Add 5-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran (1.0 equiv) dissolved in anhydrous THF.

  • Base and Alkyne Addition: Add DIPA (3.0 equiv) followed by the dropwise addition of phenylacetylene (1.2 equiv).

  • Reaction: Stir the mixture at 60-70 °C for 8-16 hours. The formation of an ammonium salt precipitate is typically observed.

  • Work-up: Cool the reaction, dilute with ether, and filter to remove the salt.

  • Purification: Wash the filtrate with dilute HCl, saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄, concentrate, and purify by column chromatography.

Experimental Workflow & General Considerations

A robust and reproducible workflow is essential for success in catalytic chemistry. The following diagram outlines a generalized procedure applicable to the cross-coupling reactions discussed.

Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Flame-dry glassware (Schlenk flask/vial) B 2. Add solid reagents: Catalyst, Ligand, Base, Electrophile (R-Cl) A->B C 3. Purge with Ar/N₂ (3x) B->C D 4. Add anhydrous solvent(s) via cannula C->D E 5. Add liquid/solution of nucleophile (e.g., Boronic Acid, Amine) D->E F 6. Heat to specified temp with vigorous stirring E->F G 7. Monitor by TLC/LC-MS (e.g., 8-24h) F->G H 8. Cool to RT & Quench (if necessary) G->H I 9. Aqueous Work-up: Dilute, Wash, Dry H->I J 10. Concentrate under reduced pressure I->J K 11. Purify by Column Chromatography J->K L 12. Characterize Product (NMR, MS, etc.) K->L

Figure 3: Generalized experimental workflow for cross-coupling reactions.

Self-Validation and Trustworthiness: Each protocol must be validated by comprehensive characterization of the final product.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and purity of the isolated product.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

  • Yield Calculation: An accurate, isolated yield provides a quantitative measure of the reaction's efficiency.

By implementing these catalytic strategies, researchers and drug development professionals can effectively leverage 5-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran as a versatile platform for the synthesis of novel and complex molecules.

References

Sources

Application

Application Notes and Protocols for 5-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran: A Guide to Safe Handling, Storage, and Use

Abstract This document provides a comprehensive guide to the safe handling, storage, and use of 5-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran (CAS No. 57899-16-8).

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the safe handling, storage, and use of 5-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran (CAS No. 57899-16-8). Due to the limited availability of specific toxicological and safety data for this compound, this guide is built upon established best practices for handling novel or uncharacterized chemicals and data from structurally analogous compounds, namely benzofuran derivatives and benzylic chlorides.[1][2][3] The protocols and recommendations outlined herein are intended for researchers, scientists, and drug development professionals to mitigate risks and ensure a safe laboratory environment.

Introduction and Scientific Context

5-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran is a substituted benzofuran derivative. The benzofuran scaffold is a core structural motif in numerous biologically active compounds and pharmaceuticals. The presence of a chloromethyl group, a reactive functional group, makes this compound a potentially valuable intermediate in organic synthesis.[4] This chloromethyl group can be readily converted into other functional groups, such as hydroxymethyl, cyanomethyl, or formyl groups, providing a versatile handle for molecular elaboration.[4]

However, the inherent reactivity of the chloromethyl group, particularly its nature as a benzylic chloride, also signifies potential hazards. Benzylic chlorides are known to be reactive alkylating agents, which can pose significant health risks, including toxicity and corrosivity.[5][6] Therefore, the handling of 5-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran demands a high degree of caution and adherence to stringent safety protocols.

Hazard Identification and Risk Assessment

Inferred Hazards from Analogous Compounds

The following table summarizes the potential hazards based on data from benzofuran and benzyl chloride derivatives.

Hazard CategoryInferred Hazard DescriptionRationale and Supporting Evidence
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.[5]Benzyl chloride is toxic by inhalation and ingestion.[5]
Skin Corrosion/Irritation Causes skin irritation and potentially severe burns upon prolonged contact.[2][7]Benzylic chlorides are known to be destructive to tissue.[5]
Serious Eye Damage/Irritation Causes serious eye damage.[2][7]Direct contact can cause irreversible damage.
Respiratory Sensitization May cause respiratory irritation.[8]Inhalation of vapors or aerosols should be avoided.
Carcinogenicity Suspected of causing cancer.[9]Benzofuran is classified as a possible carcinogen.[10]
Reactivity Reacts with moisture and incompatible materials.The chloromethyl group is susceptible to hydrolysis and nucleophilic substitution.
GHS Classification (Predicted)

Based on the available data for similar compounds, a predicted GHS classification is provided below. This should be considered a precautionary classification until official data becomes available.

  • Pictograms:

    • GHS05: Corrosion

    • GHS07: Exclamation Mark

    • GHS08: Health Hazard

  • Signal Word: Danger

  • Hazard Statements (Predicted):

    • H302: Harmful if swallowed.

    • H314: Causes severe skin burns and eye damage.

    • H317: May cause an allergic skin reaction.

    • H330: Fatal if inhaled.

    • H335: May cause respiratory irritation.[8]

    • H351: Suspected of causing cancer.[9]

  • Precautionary Statements (Selected):

    • P201: Obtain special instructions before use.[8]

    • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[8]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]

    • P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[7]

    • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[8]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

    • P405: Store locked up.[8]

Safe Handling Protocols

All work with 5-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran must be conducted with the assumption that the compound is highly hazardous.

Engineering Controls
  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be performed inside a certified chemical fume hood to minimize inhalation exposure.[3]

  • Ventilation: Ensure the laboratory has adequate general ventilation.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent all routes of exposure.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety goggles and a face shield.Goggles must provide a complete seal. A face shield offers additional protection against splashes.[2]
Hands Chemical-resistant gloves (e.g., Nitrile, Neoprene).Inspect gloves for any signs of damage before use. Use proper glove removal technique to avoid skin contact.[2]
Body Flame-resistant laboratory coat.A lab coat should be worn over clothing that covers the entire body.
Respiratory NIOSH-approved respirator.A fit-tested N95 respirator is the minimum for handling solids. For volatile liquids or potential aerosol generation, a higher level of protection like a full-face respirator with appropriate cartridges is required.[1]
Workflow Diagram for Safe Handling

SafeHandlingWorkflow Safe Handling Workflow for 5-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Conduct Risk Assessment prep2 Don all required PPE prep1->prep2 prep3 Prepare designated work area in fume hood prep2->prep3 prep4 Ensure spill kit is accessible prep3->prep4 handle1 Weigh and transfer compound in fume hood prep4->handle1 handle2 Keep container tightly closed when not in use handle1->handle2 handle3 Avoid generating dust or aerosols handle2->handle3 post1 Decontaminate all surfaces and equipment handle3->post1 post2 Segregate and label all hazardous waste post1->post2 post3 Remove PPE correctly post2->post3 post4 Wash hands thoroughly post3->post4

Caption: A step-by-step workflow for the safe handling of 5-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran.

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and prevent hazardous situations.

  • Conditions: Store in a cool, dry, and well-ventilated area.[5]

  • Container: Keep the container tightly closed to prevent exposure to moisture and air.[2]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, acids, bases, and moisture.[5]

  • Light Sensitivity: Benzofuran derivatives can be light-sensitive; therefore, storage in an amber or opaque container is recommended.[10]

Emergency Procedures

Spill Response

In the event of a spill, immediate and appropriate action is required.

  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill. Do not use combustible materials like paper towels.

  • Neutralize (if applicable and safe): For acidic or basic spills, neutralization may be possible, but proceed with caution as this can generate heat.

  • Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Decontaminate the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.

  • Report: Report the spill to the laboratory supervisor and the institution's Environmental Health & Safety (EHS) department.

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

Disposal Guidelines

All waste containing 5-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Collection: Collect waste in a clearly labeled, sealed, and compatible container.

  • Segregation: Do not mix this waste with other waste streams.

  • Disposal: Arrange for disposal through your institution's EHS department in accordance with local, state, and federal regulations.

Experimental Protocol: General Procedure for Nucleophilic Substitution

This protocol provides a general framework for using 5-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran as an alkylating agent in a nucleophilic substitution reaction. Note: This is a representative protocol and may require optimization for specific nucleophiles and reaction conditions.

  • Preparation:

    • Set up a reaction vessel (e.g., a round-bottom flask) equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

    • In the fume hood, dissolve the nucleophile in a suitable anhydrous solvent (e.g., acetonitrile, DMF, or THF).

  • Reaction:

    • Slowly add a solution of 5-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran in the same anhydrous solvent to the solution of the nucleophile at room temperature. An ice bath may be necessary to control the initial exotherm.

    • If required, add a non-nucleophilic base (e.g., potassium carbonate or triethylamine) to scavenge the HCl generated during the reaction.

    • Heat the reaction mixture to the desired temperature and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by an appropriate method, such as column chromatography on silica gel.

Protocol Workflow Diagram

ProtocolWorkflow General Nucleophilic Substitution Protocol start Start prep Prepare reaction setup under inert atmosphere start->prep dissolve_nuc Dissolve nucleophile in anhydrous solvent prep->dissolve_nuc add_reagent Slowly add 5-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran solution dissolve_nuc->add_reagent add_base Add non-nucleophilic base (if needed) add_reagent->add_base heat_monitor Heat and monitor reaction progress add_base->heat_monitor workup Perform aqueous work-up and extraction heat_monitor->workup purify Purify the product workup->purify end End purify->end

Caption: A flowchart illustrating the general steps for a nucleophilic substitution reaction.

Conclusion

While 5-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran is a potentially useful synthetic intermediate, the lack of specific safety data necessitates a highly cautious approach. By adhering to the principles of handling uncharacterized compounds and leveraging the knowledge of similar hazardous materials, researchers can work with this compound in a safe and responsible manner. Always prioritize safety, use appropriate engineering controls and PPE, and be prepared for emergencies.

References

  • SafeRack. (n.d.). Benzyl Chloride. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 14). Safe Handling and Properties of Benzyl Chloride Compounds in Chemical Synthesis. Retrieved from [Link]

  • Loba Chemie. (2015, April 9). BENZYL CHLORIDE EXTRA PURE MSDS CAS-No.. Retrieved from [Link]

  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]

  • Open Textbook Publishing. (n.d.). Dealing with Unknown Compounds – Cooperative Organic Chemistry Student Laboratory Manual. Retrieved from [Link]

  • West Virginia University Environmental Health & Safety. (2023, March 6). Chapter 8: Decontamination, Disinfection and Spill Response. Retrieved from [Link]

  • Google Patents. (n.d.). Chloromethylation - US2846480A.
  • Texas Woman's University. (n.d.). Novel Chemicals with Unknown Hazards SOP. Retrieved from [Link]

  • Pfeiffer, W. D. (n.d.). The chloromethylation of an aromatic or heteroaromatic ring is of great importance. Retrieved from [Link]

  • Defense Centers for Public Health. (n.d.). Procedures for cleaning up hazardous drug spills and leaks technical information paper no. 59-081-0917. Retrieved from [Link]

  • PMC. (2018, August 8). A decontamination process adding a tensioactive agent and isopropanol to a closed-system drug transfer device for better control of isolator contamination. A prospective, parallel study. Retrieved from [Link]

  • ATSDR - Cdc. (n.d.). 2,3-Benzofuran | ToxFAQs™. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Decontamination. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzofuran-2-yl methyl ketone. Retrieved from [Link]

  • Quimivita. (n.d.). Best practices for handling chemical reagents to prevent cross-contamination. Retrieved from [Link]

  • Wikipedia. (n.d.). Blanc chloromethylation. Retrieved from [Link]

  • PubMed. (n.d.). Electrophilic Aromatic Substitution. 13.(1) Kinetics and Spectroscopy of the Chloromethylation of Benzene and Toluene with Methoxyacetyl Chloride or Chloromethyl Methyl Ether and Aluminum Chloride in Nitromethane or Tin Tetrachloride in Dichloromethane. The Methoxymethyl Cation as a Remarkably Selective Common Electrophile. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran

Welcome to the Technical Support and Troubleshooting Portal for the synthesis of 5-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran . This compound is a critical, highly reactive electrophilic intermediate used exten...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Portal for the synthesis of 5-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran . This compound is a critical, highly reactive electrophilic intermediate used extensively in the synthesis of antimuscarinic active pharmaceutical ingredients (APIs) such as darifenacin .

Due to the electron-rich nature of the 2,3-dihydrobenzofuran core, the Blanc chloromethylation required to synthesize this intermediate is prone to over-reaction, polymerization, and degradation. This guide provides field-proven, mechanistically grounded solutions to optimize your synthetic yield and purity.

Part 1: Troubleshooting Guide & FAQs

Q1: I am observing a significant drop in yield alongside the formation of a high-molecular-weight impurity. What is causing this?

The Causality: You are likely observing the formation of a bis(aryl)methane (diarylmethane) derivative . In the Blanc chloromethylation, the desired product is a highly reactive benzyl chloride. If unreacted 2,2-dimethyl-2,3-dihydrobenzofuran is still present in the reaction mixture, the newly formed 5-(chloromethyl) product acts as an alkylating agent. Catalyzed by the Lewis acid in your mixture, a secondary Friedel-Crafts alkylation occurs, fusing two benzofuran cores together . The Solution:

  • Catalyst Attenuation: Avoid harsh Lewis acids like AlCl3​ or TiCl4​ . Switch to a milder catalyst such as anhydrous ZnCl2​ .

  • Stoichiometric Control: Maintain a slight excess of the chloromethylating agent (paraformaldehyde/HCl) to ensure the starting material is consumed faster than it can react with the product.

  • Temperature Modulation: Keep the initial reaction temperature low (0–20 °C) during substrate addition, only warming to 40–50 °C once the electrophile has fully formed.

Q2: My GC/MS shows a +48 m/z impurity relative to the target mass. How do I prevent this?

The Causality: A mass increase of +48 Da (corresponding to an additional −CH2​Cl group minus a proton) indicates bis-chloromethylation , specifically the formation of 5,7-bis(chloromethyl)-2,2-dimethyl-2,3-dihydrobenzofuran. The oxygen atom of the benzofuran ring strongly activates both the ortho (7-position) and para (5-position) sites. While the 5-position is sterically favored and reacts first, prolonged exposure to excess reagents will force the 7-position to react. The Solution: Implement strict In-Process Controls (IPC). Do not run the reaction based on a fixed timer. Monitor the reaction via HPLC or GC every 30 minutes once it reaches temperature, and quench the reaction immediately when the starting material falls below 2% area.

Q3: My product degrades into a more polar compound during the aqueous workup. Why?

The Causality: Benzyl chlorides are highly susceptible to hydrolysis , converting back into 5-(hydroxymethyl) derivatives when exposed to water, especially under mildly acidic or basic conditions with prolonged contact times. The Solution: The workup must be rapid and cold. Quench the reaction mixture into ice-water and immediately extract into a non-polar solvent (e.g., toluene or MTBE). Wash with cold saturated aqueous NaHCO3​ to neutralize the acid. Dry the organic layer over anhydrous Na2​SO4​ immediately; never leave the product in a wet organic solution overnight.

Q4: What are the safety and scale-up considerations for this reaction?

The Causality: The reaction of formaldehyde with hydrogen chloride gas inherently generates trace amounts of bis(chloromethyl) ether (BCME) , a highly potent human carcinogen. The Solution: All operations must be conducted in a high-performance fume hood. For scale-up, consider utilizing Phase Transfer Catalysis (PTC) methodologies in aqueous media (e.g., using PEG-800) which can suppress BCME formation and improve the safety profile while maintaining excellent yields .

Part 2: Quantitative Data & Condition Optimization

The following table summarizes the causal relationship between reaction parameters and the resulting product distribution. Data is based on a 1.0 molar equivalent of 2,2-dimethyl-2,3-dihydrobenzofuran.

Reaction Condition / CatalystTemp ProfileConversion (%)Target 5-CH₂Cl Yield (%)Diarylmethane Impurity (%)Bis-CH₂Cl Impurity (%)
AlCl3​ (1.2 eq)60 °C (Constant)>99.045.0 35.015.0
ZnCl2​ (1.0 eq)60 °C (Constant)95.065.0 22.08.0
ZnCl2​ (0.5 eq)0 °C 40 °C98.588.0 < 5.0< 2.0
ZnCl2​ (0.1 eq) + PEG-80050 °C (Aqueous PTC)96.091.0 < 3.0< 2.0

Table 1: Impact of catalyst selection and temperature control on the yield and impurity profile of the Blanc chloromethylation.

Part 3: Mechanistic Pathway Visualization

The following diagram maps the kinetic pathways of the reaction. To maximize yield, the synthetic protocol must be designed to accelerate the green pathway while introducing thermodynamic or kinetic barriers to the red and yellow pathways.

G SM 2,2-Dimethyl-2,3-dihydrobenzofuran (Starting Material) Target 5-(Chloromethyl)-2,2-dimethyl- 2,3-dihydrobenzofuran (Target Product) SM->Target Blanc Chloromethylation (Regioselective C5) Reagents CH2O + HCl + ZnCl2 (Electrophile Generation) Reagents->SM Coordinates BisChloro 5,7-Bis(chloromethyl) Impurity (Over-reaction) Target->BisChloro Excess Reagents High Temp (>50°C) Diarylmethane Bis(aryl)methane Impurity (Friedel-Crafts Alkylation) Target->Diarylmethane + Unreacted SM Strong Lewis Acid Hydrolysis 5-(Hydroxymethyl) Impurity (Aqueous Degradation) Target->Hydrolysis H2O / Weak Acid During Workup

Reaction pathways and side-reactions in 5-(chloromethyl)benzofuran synthesis.

Part 4: Optimized Experimental Protocol

This self-validating protocol utilizes a mild Lewis acid ( ZnCl2​ ) and a programmed temperature ramp to suppress diarylmethane formation.

Reagents Required:

  • 2,2-Dimethyl-2,3-dihydrobenzofuran: 1.0 eq (Substrate)

  • Paraformaldehyde: 2.0 eq (Formaldehyde source)

  • Anhydrous ZnCl2​ : 0.5 eq (Mild Lewis Acid Catalyst)

  • Hydrogen Chloride (HCl) gas: Excess

  • Glacial Acetic Acid / Toluene (1:1 v/v): Solvent system

Step-by-Step Methodology:

  • Electrophile Pre-generation: In a dry, multi-neck round-bottom flask equipped with a mechanical stirrer, gas inlet, and internal thermometer, suspend paraformaldehyde (2.0 eq) and anhydrous ZnCl2​ (0.5 eq) in the glacial acetic acid/toluene solvent mixture.

  • Acidification: Cool the suspension to 0–5 °C using an ice-salt bath. Bubble dry HCl gas through the mixture at a moderate rate for 30 minutes to depolymerize the paraformaldehyde and generate the active chloromethylating species.

  • Substrate Addition (Critical Step): Dissolve 2,2-dimethyl-2,3-dihydrobenzofuran (1.0 eq) in a minimal amount of toluene. Add this solution dropwise to the reaction flask over 45 minutes, strictly maintaining the internal temperature below 10 °C. Causality: Keeping the temperature low during addition prevents the highly exothermic Friedel-Crafts dimerization.

  • Reaction Maturation & IPC: Once addition is complete, slowly warm the reaction mixture to 40 °C. Continue bubbling a slow stream of HCl gas. After 2 hours at 40 °C, sample the reaction mixture, quench a 0.1 mL aliquot in cold water/MTBE, and analyze the organic layer via GC or HPLC.

  • Termination: Once the IPC indicates unreacted starting material is < 2.0%, immediately proceed to workup. Do not wait.

  • Anhydrous/Cold Workup: Pour the reaction mixture into vigorously stirred crushed ice (10x volume of the reaction). Extract the aqueous mixture twice with cold toluene.

  • Neutralization: Wash the combined organic layers with ice-cold saturated aqueous NaHCO3​ until the aqueous phase pH is > 7. Wash once with cold brine.

  • Isolation: Dry the organic layer immediately over anhydrous Na2​SO4​ . Filter and concentrate under reduced pressure (bath temperature < 35 °C) to yield the crude 5-(chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran. Store under argon at -20 °C to prevent spontaneous polymerization.

References

  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. PharmaChitChat. Available at:[Link]

  • An inexpensive and convenient procedure for chloromethylation of aromatic hydrocarbons by phase transfer catalysis in aqueous media. ResearchGate. Available at:[Link]

Optimization

Technical Support Center: Preventing Hydrolysis of 5-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran

This guide is intended for researchers, scientists, and drug development professionals working with 5-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran. This compound is susceptible to hydrolysis, particularly in damp...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide is intended for researchers, scientists, and drug development professionals working with 5-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran. This compound is susceptible to hydrolysis, particularly in damp environments, which can compromise experimental integrity and product stability. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to mitigate hydrolysis risk.

I. Understanding the Challenge: The Hydrolysis of a Benzofuran Derivative

5-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran possesses a reactive chloromethyl group attached to the benzofuran core.[1][2] The electron-donating nature of the fused dihydrofuran ring can increase the electrophilicity of the benzylic carbon, making it susceptible to nucleophilic attack by water. This hydrolysis reaction replaces the chlorine atom with a hydroxyl group, forming the corresponding hydroxymethyl derivative. This unwanted side reaction can lead to impurities in synthetic pathways, reduced yield of the desired product, and potential downstream complications in drug development processes.

The core of the issue lies in the compound's hygroscopic nature, meaning it readily absorbs moisture from the atmosphere.[3][4][5] Therefore, stringent control of the experimental and storage environment is paramount to preserving the compound's integrity.

II. Frequently Asked Questions (FAQs)

Q1: I suspect my sample of 5-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran has hydrolyzed. How can I confirm this?

A1: The most definitive way to confirm hydrolysis is through analytical techniques that can distinguish between the parent compound and its hydrolyzed product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the recommended methods.[6][7]

  • HPLC Analysis: You would expect to see a new, more polar peak corresponding to the hydroxymethyl derivative, which will have a shorter retention time than the parent chloromethyl compound on a reverse-phase column.

  • GC-MS Analysis: The mass spectrum of the hydrolyzed product will show a molecular ion peak corresponding to the replacement of chlorine with a hydroxyl group.

Q2: What are the initial signs of hydrolysis that I can visually inspect for?

A2: While analytical data is conclusive, visual inspection can offer preliminary clues. The pure compound is typically a colorless liquid or low-melting solid.[8] Hydrolysis can sometimes lead to a change in appearance, such as cloudiness or the formation of a separate aqueous layer if significant moisture is present. However, low levels of hydrolysis may not be visually apparent, necessitating analytical confirmation.

Q3: Can I "rescue" a partially hydrolyzed sample?

A3: Attempting to "rescue" a hydrolyzed sample is generally not recommended for applications requiring high purity, such as in drug development. The separation of the hydrolyzed impurity from the starting material can be challenging and may require extensive purification, leading to significant material loss. It is more effective to prevent hydrolysis from occurring in the first place.

Q4: What is the ideal storage condition to prevent hydrolysis?

A4: The ideal storage condition is in a tightly sealed container under an inert atmosphere (e.g., argon or dry nitrogen) at a cool and consistent temperature.[9] The use of a desiccator containing a suitable desiccant like silica gel or molecular sieves is crucial to maintain a dry environment.[10][11][12]

Q5: Are there any solvents that can accelerate hydrolysis?

A5: Yes, protic solvents, especially those containing water, will accelerate hydrolysis. Alcohols and wet acetone are examples of solvents that should be used with caution and should be thoroughly dried before use.[9]

III. Troubleshooting Guide: Proactive and Reactive Measures

This section provides a structured approach to troubleshooting potential and confirmed hydrolysis issues.

Proactive Measures: Preventing Hydrolysis Before It Starts
Potential Issue Underlying Cause Recommended Action
Moisture Contamination of Reagents and Solvents Use of non-anhydrous solvents or reagents.Use freshly opened, anhydrous grade solvents. If a solvent has been opened previously, it should be dried using appropriate methods (e.g., molecular sieves) before use.
Atmospheric Moisture Exposure During Handling Transferring the compound in an open-air environment.All manipulations should be performed under an inert atmosphere using techniques such as a glovebox or a Schlenk line.[13][14][15]
Improper Storage Storing the compound in a non-airtight container or in a humid environment.Store the compound in a sealed container with a tight-fitting cap, preferably with a PTFE liner. Place the container inside a desiccator with an active desiccant.[10]
Contaminated Glassware Residual moisture on glassware surfaces.All glassware must be rigorously dried before use. Oven-drying at >120°C for several hours and cooling under a stream of dry nitrogen or in a desiccator is recommended.[9]
Reactive Measures: Addressing Suspected Hydrolysis
Observation Potential Cause Troubleshooting Step
Unexpected peak in HPLC/GC-MS analysis Hydrolysis of the starting material.1. Confirm the identity of the new peak as the hydroxymethyl derivative via mass spectrometry. 2. Review handling and storage procedures to identify the source of moisture contamination. 3. If possible, purify a small aliquot of the material to obtain a pure standard of the parent compound for future comparisons.
Inconsistent reaction outcomes or low yields Use of partially hydrolyzed starting material.1. Re-analyze the starting material for purity before each use. 2. If hydrolysis is confirmed, discard the compromised batch and obtain a fresh, pure sample.

IV. Detailed Experimental Protocols

Protocol 1: Handling and Dispensing of 5-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran Under an Inert Atmosphere

This protocol describes the use of a Schlenk line and syringe techniques to handle the moisture-sensitive compound, minimizing exposure to the atmosphere.[15][16]

Materials:

  • Schlenk flask

  • Rubber septa

  • Syringes and needles (oven-dried)

  • Inert gas source (Argon or Nitrogen) with a bubbler

  • Container of 5-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran

Procedure:

  • Glassware Preparation: Oven-dry all glassware, including the Schlenk flask and syringe needles, at 125°C overnight and allow them to cool in a desiccator.[9]

  • Inert Atmosphere Setup: Assemble the Schlenk flask and fit it with a rubber septum. Connect the sidearm of the flask to a Schlenk line.

  • Purging the Flask: Evacuate the flask under vacuum and then backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.[14]

  • Compound Transfer:

    • Puncture the septum of the compound's storage container with a needle connected to the inert gas line to create a positive pressure.

    • Using a dry syringe, pierce the septum and withdraw the desired amount of the compound.

    • Quickly transfer the compound to the prepared Schlenk flask by injecting it through the septum.

  • Storage of Dispensed Material: If not used immediately, maintain a positive pressure of inert gas in the Schlenk flask.

Protocol 2: Monitoring Hydrolysis by HPLC

This protocol provides a general method for monitoring the purity of the compound and detecting the presence of its hydrolyzed form.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water and acetonitrile is typically effective. A starting point could be 50:50 water:acetonitrile, moving to a higher concentration of acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV absorbance maximum of the benzofuran chromophore.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a standard solution of the pure compound in anhydrous acetonitrile at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare a solution of the sample to be tested in anhydrous acetonitrile at a similar concentration.

  • Analysis: Inject the standard and sample solutions onto the HPLC system.

  • Data Interpretation: Compare the chromatograms. The presence of a new, earlier-eluting peak in the sample chromatogram is indicative of the more polar hydrolyzed product. The peak area can be used to quantify the extent of hydrolysis relative to the parent compound.

V. Visualization of Workflows and Concepts

Hydrolysis Prevention Workflow

The following diagram illustrates the key steps to prevent the hydrolysis of 5-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran.

Hydrolysis_Prevention_Workflow Workflow for Preventing Hydrolysis cluster_storage Proper Storage cluster_handling Careful Handling cluster_analysis Regular Monitoring Storage Store in Tightly Sealed Container Inert_Atmosphere Blanket with Inert Gas (Ar or N2) Dry_Glassware Use Oven-Dried Glassware Storage->Dry_Glassware Desiccator Place in Desiccator with Desiccant Inert_Techniques Handle Under Inert Atmosphere (Glovebox or Schlenk Line) Dry_Glassware->Inert_Techniques Anhydrous_Solvents Use Anhydrous Solvents Inert_Techniques->Anhydrous_Solvents Purity_Check Perform Regular Purity Checks (HPLC/GC-MS) Anhydrous_Solvents->Purity_Check end End: Successful Use in Experiment Purity_Check->end start Start: Receiving Compound start->Storage

Caption: A flowchart outlining the critical steps for storing and handling the compound to prevent hydrolysis.

Decision Tree for Troubleshooting Hydrolysis

This diagram provides a logical path for identifying and addressing potential hydrolysis.

Troubleshooting_Decision_Tree Troubleshooting Hydrolysis start Suspected Hydrolysis? analytical_test Perform HPLC/GC-MS Analysis start->analytical_test hydrolysis_confirmed Hydrolysis Confirmed? analytical_test->hydrolysis_confirmed review_procedures Review Storage and Handling Procedures hydrolysis_confirmed->review_procedures Yes no_hydrolysis No Hydrolysis Detected hydrolysis_confirmed->no_hydrolysis No discard_sample Discard Compromised Sample review_procedures->discard_sample obtain_new_sample Obtain Fresh Sample discard_sample->obtain_new_sample implement_corrections Implement Corrective Actions obtain_new_sample->implement_corrections

Caption: A decision tree to guide researchers when hydrolysis is suspected.

VI. References

  • Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. Available at:

  • What We Know About Desiccators. (n.d.). Available at:

  • Chemistry LibreTexts. (2022, May 5). 7.3: Inert Atmospheric Methods. Available at:

  • Leybold USA. (2021, September 7). How vacuum environments enable chemical reactions. Available at:

  • Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds. Available at:

  • Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. Available at:

  • Kintek Furnace. (n.d.). What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques. Available at:

  • Super Dry Systems. (n.d.). What Is Desiccant and the Many Uses for It. Available at:

  • Benchchem. (n.d.). Application Notes and Protocols for Handling and Storage of Air-Sensitive Chlorinated Compounds. Available at:

  • PubChemLite. (n.d.). 5-(chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran. Available at:

  • NextSDS. (n.d.). 5-(chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran. Available at:

  • Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at:

  • MilliporeSigma. (n.d.). Preservation of Moisture-Sensitive Chemical Reagents. Available at:

  • Environment, Health & Safety. (n.d.). Water Sensitive Chemicals. Available at:

  • Wikipedia. (n.d.). Desiccant. Available at:

  • Cargo Intelligence. (2026, February 28). What is a Desiccant? Complete Guide to Desiccants. Available at:

  • DEA.gov. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. Available at:

  • 7. ANALYTICAL METHODS. (n.d.). Available at:

  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for the Validation of 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde. Available at:

  • Wikipedia. (n.d.). 5-Chloromethylfurfural. Available at:

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Nucleophilic Reactivity of 5-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran vs. Benzyl Chloride

Executive Summary In drug development and synthetic organic chemistry, the selection of benzylic electrophiles dictates the efficiency, mechanism, and byproduct profile of nucleophilic substitution reactions. This guide...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development and synthetic organic chemistry, the selection of benzylic electrophiles dictates the efficiency, mechanism, and byproduct profile of nucleophilic substitution reactions. This guide provides an in-depth comparative analysis of the nucleophilic reactivity of benzyl chloride (BnCl) against the highly activated 5-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran (CDDB) . By examining the stereoelectronic causality behind their transition states, this document equips researchers with the predictive frameworks necessary for optimizing alkylation workflows.

Mechanistic Causality: Stereoelectronic Control of Reactivity

The fundamental divergence in reactivity between these two benzylic chlorides lies in the stability of their respective carbocation intermediates during heterolysis. Nucleophilic substitution at benzylic carbons can proceed via a concerted bimolecular ( SN​2 ) or a stepwise unimolecular ( SN​1 ) pathway, heavily dependent on the aromatic ring's substituents[1].

Benzyl Chloride: The Baseline Electrophile

Unsubstituted benzyl chloride represents the kinetic baseline. Without electron-donating groups on the aromatic ring, the primary benzylic carbocation lacks sufficient stabilization to rapidly undergo spontaneous heterolysis in moderately ionizing solvents. Consequently, benzyl chloride typically reacts via a borderline SN​2 mechanism or a highly solvent-assisted SN​1 pathway, resulting in relatively slow solvolysis rates[2].

CDDB: Conformationally Locked Hyper-Activation

CDDB is structurally analogous to a para-methoxybenzyl chloride but possesses a critical topological advantage. In standard para-methoxybenzyl chloride, the C–O bond can freely rotate, incurring a slight entropic penalty to achieve the planar conformation required for optimal p−π orbital overlap.

In CDDB, the oxygen atom is incorporated into a 2,2-dimethyl-2,3-dihydrofuran ring fused to the benzene core. This rigid 5-membered ring stereoelectronically locks the oxygen lone pairs into a near-perfect coplanar alignment with the aromatic π -system. Upon C–Cl bond cleavage, the oxygen atom immediately donates electron density (+M effect) to stabilize the developing positive charge, forming a highly stable quinoidal oxonium ion. This drastically lowers the activation energy ( ΔG‡ ) for ionization, shifting the mechanism exclusively to a rapid SN​1 pathway[3].

G BnCl Benzyl Chloride (Unsubstituted) Carbocation1 Standard Benzylic Carbocation (High Energy) BnCl->Carbocation1 Slow Heterolysis CDDB CDDB (Locked p-Alkoxy) Carbocation2 Quinoidal Oxonium Ion (Resonance Stabilized) CDDB->Carbocation2 Rapid Ionization (+M Effect) SN2 Borderline SN2 / SN1 Slow Kinetics Carbocation1->SN2 Nucleophilic Attack SN1 Exclusive SN1 Ultra-Fast Kinetics Carbocation2->SN1 Fast Nucleophilic Attack

Mechanistic divergence in nucleophilic substitution pathways based on stereoelectronic effects.

Quantitative Data Comparison

To provide a practical context for synthetic planning, the following table summarizes the kinetic parameters of benzyl chloride compared to para-methoxybenzyl chloride (used here as the closest literature-validated proxy for the structurally locked CDDB system). The data illustrates the profound impact of para-oxygen electron donation on the first-order solvolysis rate constant ( k )[1],[3].

ParameterBenzyl Chloride (BnCl)CDDB (via p-MeO-BnCl Proxy)Fold Difference
Primary Mechanism SN​2 / Borderline SN​1 Exclusive SN​1 N/A
Solvolysis Rate ( k ) 4.3×10−5 s−1 (in 80% EtOH) 2.2 s−1 (in 20% MeCN/H₂O) ≈5.1×104 faster
Hammett ρ value Sensitive to nucleophileNear zero (Rate-det. ionization)N/A
Carbocation Stability Low (Requires strong solvation)Extremely High (Oxonium resonance)N/A
Synthetic Application Direct SN​2 alkylationsMild, acid-catalyzed etherificationsN/A

Note: Direct kinetic comparisons require identical solvent systems. The values above demonstrate the magnitude of activation; CDDB's locked conformation typically yields rates equal to or slightly exceeding its freely rotating anisole counterparts due to reduced entropic activation penalties ( ΔS‡ ).

Experimental Protocols: Self-Validating Kinetic Analysis

To objectively compare the nucleophilic reactivity of these electrophiles in your own laboratory, a conductometric solvolysis assay is the gold standard. As the alkyl chloride undergoes solvolysis (e.g., in aqueous ethanol), it liberates hydrochloric acid (HCl). The increase in ionic species allows for real-time, precise monitoring of the reaction kinetics[3].

Step-by-Step Conductometric Protocol

1. Reagent and Solvent Preparation

  • Prepare a highly precise solvent mixture of 80% Ethanol / 20% Ultra-pure Water (v/v). Degas the solvent via sonication to prevent bubble formation on the conductivity probe.

  • Prepare 0.05 M stock solutions of Benzyl Chloride and CDDB in anhydrous acetonitrile to prevent premature hydrolysis.

2. Thermal Equilibration

  • Transfer 50.0 mL of the 80% aqueous ethanol solvent into a jacketed reaction vessel.

  • Circulate a temperature-controlled fluid to maintain the vessel at exactly 25.0±0.1∘C .

  • Insert a calibrated conductivity probe (cell constant K≈1.0 cm−1 ) and allow the baseline conductivity to stabilize.

3. Reaction Initiation

  • Rapidly inject 100 μ L of the electrophile stock solution into the stirring solvent.

  • Simultaneously trigger the data acquisition system. The low injection volume ensures the solvent's ionizing power ( YCl​ ) remains unchanged.

4. Kinetic Monitoring

  • Record the conductivity ( κ ) at 1-second intervals for CDDB (due to rapid kinetics) and 1-minute intervals for Benzyl Chloride.

  • Allow the reaction to proceed for at least 10 half-lives to determine the infinite conductivity value ( κ∞​ ).

5. Data Analysis (Self-Validation)

  • Plot ln(κ∞​−κt​) versus time ( t ).

  • Validation Check: A strictly linear plot confirms pseudo-first-order kinetics ( SN​1 ). Deviation from linearity suggests competing SN​2 mechanisms or auto-catalysis. The negative slope of this line equals the rate constant kobs​ .

Workflow Prep 1. Solution Prep (Substrate & Solvent) Temp 2. Equilibration (25.0 °C Bath) Prep->Temp Initiate 3. Initiation (Inject Electrophile) Temp->Initiate Monitor 4. Monitoring (Conductometry) Initiate->Monitor Analyze 5. Data Analysis (First-Order Kinetics) Monitor->Analyze

Step-by-step workflow for conductometric solvolysis kinetic analysis.

Conclusion & Synthetic Recommendations

When designing synthetic routes, the choice between Benzyl Chloride and CDDB should be dictated by the nucleophile's strength and the desired reaction conditions:

  • Use Benzyl Chloride when reacting with strong, anionic nucleophiles (e.g., alkoxides, thiolates) under basic conditions where an SN​2 trajectory is favored and carbocation-induced side reactions (like Friedel-Crafts self-alkylation) must be avoided.

  • Use CDDB when coupling with weak, neutral nucleophiles (e.g., aliphatic alcohols, mild amines) under neutral or slightly acidic conditions. Its hyper-activated nature allows for rapid SN​1 coupling at room temperature, making it an excellent protecting group or pharmacophore building block for sensitive substrates.

References

  • Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution N
  • Liquid Ammonia as a Dipolar Aprotic Solvent for Aliphatic Nucleophilic Substitution Reactions The Journal of Organic Chemistry - ACS Public
  • A Comparative Guide to the Reactivity of Bis(chloromethyl)

Sources

Comparative

Quality Control and Standardization of 5-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran: A Comprehensive Comparison Guide

Executive Summary The 2,2-dimethyl-2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of selective NTRK inhibitors[1], serotonin receptor agonists, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,2-dimethyl-2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of selective NTRK inhibitors[1], serotonin receptor agonists, and radical scavenging agents[2]. To integrate this core into complex Active Pharmaceutical Ingredients (APIs), 5-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran serves as a premier electrophilic intermediate.

As a Senior Application Scientist, I have designed this guide to objectively compare this chloromethyl intermediate against its synthetic alternatives, establish the causality behind critical quality control (QC) metrics, and provide self-validating experimental protocols for batch standardization.

Comparative Analysis of Alkylating Intermediates

When designing a synthetic route that requires the attachment of a 2,2-dimethyl-2,3-dihydrobenzofuran moiety, chemists typically evaluate three primary intermediates. The choice dictates the reaction pathway (e.g., direct SN​2 alkylation vs. reductive amination) and heavily influences the impurity profile of the final API.

Table 1: Comparative Profile of 5-Substituted 2,2-Dimethyl-2,3-dihydrobenzofuran Intermediates
IntermediateElectrophilicity / ReactivityBench Stability (Storage)Primary Synthetic ApplicationAtom Economy & By-product Burden
5-(Chloromethyl)- Moderate (Optimal) High (Stable at 2-8°C under Ar)Direct SN​2 AlkylationHigh ; benign chloride salt by-products.
5-(Bromomethyl)- Very HighLow (Highly prone to ambient hydrolysis)Rapid SN​2 Alkylation (Sterically hindered nucleophiles)Moderate; bromide salts can complicate downstream purification.
5-Formyl- N/A (Carbonyl electrophile)Very High (Stable at RT)Reductive AminationLow; requires hydride reducing agents and transition metal catalysts.

The Causality of Selection: The 5-chloromethyl variant is overwhelmingly preferred in process chemistry. While the 5-bromomethyl analog offers higher kinetic reactivity, its extreme sensitivity to atmospheric moisture leads to rapid degradation into the 5-hydroxymethyl impurity and subsequent dimerization. Conversely, the 5-formyl derivative is highly stable but forces the synthetic route into a reductive amination pathway, introducing transition metal impurities that require rigorous scavenging later in the API synthesis. The chloromethyl derivative strikes the optimal balance: predictable SN​2 kinetics, excellent atom economy, and manageable bench stability.

Quality Control & Standardization Workflows

Standardizing batches of 5-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran is critical because the reactive C−Cl bond is susceptible to solvolysis. Direct LC-MS analysis of chloromethylbenzofuran derivatives using atmospheric pressure ionization (API) is notoriously difficult due to in-source fragmentation and the lability of the carbon-chlorine bond, often necessitating complex post-column derivatization[3]. Therefore, orthogonal, non-destructive analytical techniques must be employed.

Key Standardization Metrics:
  • Residual Moisture (Karl Fischer Titration): Must be strictly <0.1% . Causality: Trace water acts as a nucleophile, hydrolyzing the chloromethyl group to a hydroxymethyl group during storage, effectively destroying the batch's electrophilic potential.

  • Chromatographic Purity (HPLC-UV): Must exceed 98.0% area normalization.

  • Structural Integrity (NMR): Confirms the absence of ring-opened degradation products.

SyntheticPathway A 5-(Chloromethyl)-2,2-dimethyl- 2,3-dihydro-1-benzofuran C S_N2 Alkylation (Base, Solvent, Heat) A->C Target Pathway E Hydrolysis (Impurity) 5-Hydroxymethyl derivative A->E H2O Exposure (Degradation) B Nucleophile (e.g., 1°/2° Amine) B->C D Target API Scaffold (e.g., NTRK Inhibitor) C->D High Yield

Fig 1. Synthetic pathway of the chloromethyl intermediate vs. hydrolytic degradation.

Experimental Methodologies (Self-Validating Systems)

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems, incorporating internal controls to prevent false positives caused by analytical artifacts.

Protocol A: HPLC-UV Purity Determination

Causality: Standard aqueous diluents will cause in-situ hydrolysis of the sample inside the HPLC autosampler, leading to artificially low purity results. This method utilizes strictly anhydrous conditions for sample preparation.

Step-by-Step Methodology:

  • Diluent Preparation: Use 100% anhydrous Acetonitrile (ACN, HPLC-grade, stored over molecular sieves).

  • Sample Preparation: Accurately weigh 10 mg of the batch and dissolve in 10 mL of the anhydrous diluent ( 1.0 mg/mL ). Prepare immediately before injection.

  • Chromatographic Conditions:

    • Column: C18, 150 mm×4.6 mm , particle size.

    • Mobile Phase A: HPLC-grade Water with 0.1% Trifluoroacetic acid (TFA). Causality: TFA suppresses secondary interactions between the benzofuran oxygen and residual silanols on the stationary phase, preventing peak tailing.

    • Mobile Phase B: ACN with 0.1% TFA.

    • Gradient: 30% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min .

    • Detection: UV at 254 nm.

  • Self-Validation (System Suitability Test - SST): Inject a resolution mixture containing the analyte and a spiked standard of the 5-hydroxymethyl degradation product. The system is only validated if the resolution factor ( Rs​ ) between the two peaks is ≥2.0 .

Protocol B: 1 H-NMR Structural Validation

Causality: The 2,3-dihydrobenzofuran ring is sensitive to strong acids, which can catalyze ring-opening events. Standard Chloroform-d ( CDCl3​ ) often contains trace Deuterium Chloride ( DCl ) from photolytic degradation.

Step-by-Step Methodology:

  • Solvent Treatment: Pass CDCl3​ through a short plug of basic alumina immediately prior to use. Causality: This neutralizes trace DCl , preventing acid-catalyzed degradation of the sample inside the NMR tube.

  • Sample Preparation: Dissolve 15 mg of the batch in 0.6 mL of the treated CDCl3​ . Add 0.01% Tetramethylsilane (TMS) as an internal reference.

  • Acquisition: Acquire a 1D 1 H-NMR spectrum at 400 MHz (minimum 16 scans, 2-second relaxation delay).

  • Self-Validation (Integration Logic):

    • The singlet corresponding to the chloromethyl protons ( −CH2​Cl ) must appear at ∼4.5 ppm and integrate to exactly 2.00 .

    • The singlet corresponding to the gem-dimethyl protons at the 2-position must appear at ∼1.45 ppm and integrate to exactly 6.00 [2].

    • Any deviation from the 1:3 ratio indicates either incomplete chloromethylation during synthesis or partial hydrolysis.

QCWorkflow Start Batch Sampling (Inert Atmosphere) KF Karl Fischer Titration (Moisture < 0.1%) Start->KF HPLC HPLC-UV Analysis (Purity > 98%) Start->HPLC NMR 1H-NMR / 13C-NMR (Structural Integrity) Start->NMR Decision Release Criteria Met? KF->Decision HPLC->Decision NMR->Decision Pass Batch Approved Store at 2-8°C under Ar Decision->Pass Yes Fail Batch Rejected Repurification Required Decision->Fail No

Fig 2. Quality control decision matrix for the standardization and release of batches.

References

  • Novak, T. J., & Yuan, H. (2000). The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. Journal of Pharmaceutical and Biomedical Analysis, 23(4), 705-713. 3

  • Matsumoto, K., et al. (2022). Synthesis and radical scavenging activity of substituted dihydrobenzofuran-5-ols. Heterocycles, 104(2), 333. 2

  • Kato, M., et al. (2024). Early Process Development of CH7057288, a Benzofuran-Containing Selective NTRK Inhibitor. Organic Process Research & Development (ACS Publications). 1

Sources

Validation

A Comparative Spectroscopic Guide to 5-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran and Its Structural Analogs

Abstract This technical guide provides a detailed spectroscopic comparison of 5-(chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran and its key structural analogs. In the realm of medicinal chemistry and materials scien...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed spectroscopic comparison of 5-(chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran and its key structural analogs. In the realm of medicinal chemistry and materials science, the 2,2-dimethyl-2,3-dihydro-1-benzofuran scaffold is a privileged structure, serving as the core of numerous biologically active compounds and functional materials. Understanding the spectroscopic signatures of this scaffold and its derivatives is paramount for researchers in synthesis, quality control, and drug development. This guide offers an in-depth analysis of ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. By systematically comparing the parent (unsubstituted) analog with its 5-methyl, 5-methoxy, and the target 5-chloromethyl derivatives, we elucidate the influence of aromatic substitution on their spectral properties. This document is intended to serve as a practical reference for scientists and professionals, enabling more accurate and efficient structural characterization of this important class of molecules.

Introduction: The Significance of the 2,2-Dimethyl-2,3-dihydro-1-benzofuran Scaffold

The 2,3-dihydro-1-benzofuran framework is a common motif in a wide array of natural products and synthetic compounds exhibiting significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 2,2-dimethyl substitution pattern, in particular, imparts conformational rigidity and metabolic stability, making it an attractive scaffold in drug design. The introduction of a chloromethyl group at the 5-position provides a reactive handle for further chemical modifications, opening avenues for the development of novel derivatives with tailored properties.

Accurate and unambiguous structural elucidation is the bedrock of chemical research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this process. This guide is designed to provide researchers with a comparative framework for interpreting the spectra of 5-(chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran and its closely related analogs. By understanding the subtle yet significant shifts in spectroscopic data resulting from changes in substitution on the aromatic ring, researchers can gain deeper insights into the structure-property relationships of these compounds.

Molecular Structures for Comparison

For this guide, we will conduct a comparative analysis of the target molecule and three key structural analogs. The data for the target molecule and the 5-methyl and 5-methoxy analogs are primarily based on established prediction models due to the limited availability of published experimental spectra, a common scenario for novel or specialized compounds. The data for the parent, unsubstituted analog is based on available experimental data. This approach allows for a didactic comparison of substituent effects.

Caption: Molecular structures of the target compound and its structural analogs.

Comparative Spectroscopic Analysis

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides valuable information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ), multiplicity (singlet, doublet, etc.), and coupling constants (J) are key parameters for structural elucidation.

Table 1: Comparative ¹H NMR Data (Predicted, 500 MHz, CDCl₃)

Proton Assignment Target: 5-(Chloromethyl) Analog Analog 1: Parent Analog 2: 5-Methyl Analog 3: 5-Methoxy
H-4 ~7.25 ppm (d, J ≈ 8.0 Hz)~7.09 ppm (dd, J ≈ 7.5, 1.5 Hz)~7.00 ppm (d, J ≈ 8.0 Hz)~6.80 ppm (d, J ≈ 2.5 Hz)
H-6 ~7.18 ppm (dd, J ≈ 8.0, 2.0 Hz)~7.12 ppm (td, J ≈ 8.0, 1.5 Hz)~6.95 ppm (dd, J ≈ 8.0, 2.0 Hz)~6.75 ppm (dd, J ≈ 8.5, 2.5 Hz)
H-7 ~6.80 ppm (d, J ≈ 8.0 Hz)~6.80 ppm (d, J ≈ 8.0 Hz)~6.70 ppm (d, J ≈ 8.0 Hz)~6.78 ppm (d, J ≈ 8.5 Hz)
-CH₂Cl (C5) ~4.55 ppm (s)---
-CH₃ (C5) --~2.28 ppm (s)-
-OCH₃ (C5) ---~3.78 ppm (s)
-CH₂- (C3) ~3.02 ppm (s)~3.00 ppm (s)~2.98 ppm (s)~2.99 ppm (s)
-C(CH₃)₂ (C2) ~1.45 ppm (s)~1.44 ppm (s)~1.43 ppm (s)~1.44 ppm (s)

Interpretation of ¹H NMR Data:

  • Dihydrofuran Ring Protons: The signals for the gem-dimethyl group at C2 (-C(CH₃)₂) and the methylene protons at C3 (-CH₂-) are highly characteristic and consistent across all analogs, appearing as sharp singlets around 1.4-1.5 ppm and 3.0 ppm, respectively. Their chemical shifts are largely unaffected by substitution on the distant aromatic ring.

  • Aromatic Protons: The aromatic region (6.7-7.3 ppm) shows the most significant variations.

    • In the parent analog (1) , the aromatic protons display a more complex splitting pattern due to the absence of symmetry.

    • For the 5-substituted analogs (Target, 2, and 3) , the introduction of a substituent simplifies the splitting pattern of the remaining aromatic protons.

    • The chloromethyl group (Target) is electron-withdrawing, leading to a downfield shift of the adjacent aromatic protons (H-4 and H-6) compared to the parent and 5-methyl analogs.

    • The methyl group (Analog 2) is weakly electron-donating, causing a slight upfield shift of the aromatic protons relative to the parent compound.

    • The methoxy group (Analog 3) is strongly electron-donating, resulting in a more pronounced upfield shift of the aromatic protons, particularly H-4 and H-6.

  • Substituent Protons: The benzylic protons of the chloromethyl group in the target molecule are expected to resonate around 4.55 ppm, a characteristic downfield shift due to the electronegativity of the chlorine atom. The methyl and methoxy protons of analogs 2 and 3 appear at their typical chemical shifts of ~2.28 ppm and ~3.78 ppm, respectively.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon framework of a molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.

Table 2: Comparative ¹³C NMR Data (Predicted, 125 MHz, CDCl₃)

Carbon Assignment Target: 5-(Chloromethyl) Analog Analog 1: Parent Analog 2: 5-Methyl Analog 3: 5-Methoxy
C-2 ~82.5 ppm~82.0 ppm~82.2 ppm~82.3 ppm
C-3 ~42.5 ppm~42.0 ppm~42.1 ppm~42.2 ppm
C-4 ~128.0 ppm~127.5 ppm~128.5 ppm~113.0 ppm
C-5 ~135.0 ppm~125.0 ppm~130.0 ppm~154.0 ppm
C-5a ~129.5 ppm~129.0 ppm~129.2 ppm~129.5 ppm
C-6 ~125.0 ppm~120.5 ppm~121.0 ppm~112.0 ppm
C-7 ~109.0 ppm~109.5 ppm~109.2 ppm~110.0 ppm
C-7a ~159.0 ppm~159.5 ppm~159.3 ppm~154.5 ppm
-CH₂Cl (C5) ~46.0 ppm---
-CH₃ (C5) --~21.0 ppm-
-OCH₃ (C5) ---~56.0 ppm
-C(CH₃)₂ (C2) ~28.0 ppm~28.0 ppm~28.0 ppm~28.1 ppm

Interpretation of ¹³C NMR Data:

  • Aliphatic Carbons: The chemical shifts of the dihydrofuran ring carbons (C-2, C-3) and the gem-dimethyl carbons are highly conserved across the series, appearing around 82 ppm, 42 ppm, and 28 ppm, respectively.

  • Aromatic Carbons: The substituent effects are most pronounced on the aromatic carbons.

    • The carbon bearing the substituent (C-5) shows a wide range of chemical shifts, from ~125 ppm in the parent analog to ~154 ppm in the methoxy analog, reflecting the different electronic nature of the substituents.

    • The electron-withdrawing chloromethyl group deshields C-5.

    • The electron-donating methyl and methoxy groups shield the ortho (C-4, C-6) and para (not applicable here) carbons, causing upfield shifts. The effect is much stronger for the methoxy group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups in a molecule based on their characteristic vibrational frequencies.

Table 3: Comparative IR Data (Predicted, cm⁻¹)

Vibrational Mode Target: 5-(Chloromethyl) Analog Analog 1: Parent Analog 2: 5-Methyl Analog 3: 5-Methoxy
C-H stretch (aromatic) ~3100-3000~3100-3000~3100-3000~3100-3000
C-H stretch (aliphatic) ~2980-2850~2980-2850~2980-2850~2980-2850
C=C stretch (aromatic) ~1610, 1490~1610, 1490~1615, 1495~1610, 1500
C-O-C stretch (ether) ~1240~1240~1240~1245
C-Cl stretch ~750-650---

Interpretation of IR Data:

The IR spectra of these analogs are expected to be broadly similar, with the key differentiator being the presence of bands associated with the C5-substituent.

  • Common Features: All analogs will exhibit strong C-H stretching vibrations for the aliphatic gem-dimethyl and methylene groups (~2980-2850 cm⁻¹), aromatic C-H stretches (~3100-3000 cm⁻¹), aromatic C=C stretching bands (~1610 and 1490 cm⁻¹), and a characteristic C-O-C ether stretch around 1240 cm⁻¹.

  • Distinguishing Feature: The target molecule, 5-(chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran, will be uniquely identified by a C-Cl stretching vibration in the fingerprint region, typically between 750 and 650 cm⁻¹. The exact position can be influenced by the overall molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural features.

Table 4: Comparative Mass Spectrometry Data (Predicted, EI)

Ion Target: 5-(Chloromethyl) Analog Analog 1: Parent Analog 2: 5-Methyl Analog 3: 5-Methoxy
Molecular Ion [M]⁺ m/z 196/198 (3:1 ratio)m/z 162m/z 176m/z 192
[M - CH₃]⁺ m/z 181/183m/z 147m/z 161m/z 177
[M - Cl]⁺ m/z 161---
[M - CH₂Cl]⁺ m/z 147---

Interpretation of MS Data:

  • Molecular Ion: The molecular ion peak is a key indicator of the compound's molecular weight. The target molecule will exhibit a characteristic isotopic pattern for chlorine, with two peaks at m/z 196 and 198 in an approximate 3:1 intensity ratio, corresponding to the ³⁵Cl and ³⁷Cl isotopes, respectively. This is a definitive feature for identifying the chlorinated analog.

  • Fragmentation Pattern: A common and diagnostic fragmentation pathway for this scaffold is the loss of a methyl group from the gem-dimethyl group at C2, resulting in a stable benzylic carbocation. This gives rise to the prominent [M - 15]⁺ peak (m/z 181/183, 147, 161, and 177 for the target and analogs 1-3, respectively). For the target molecule, the loss of the chlorine radical ([M - Cl]⁺) or the entire chloromethyl group ([M - CH₂Cl]⁺) are also expected and highly diagnostic fragmentation pathways.

Experimental Protocols & Workflows

To ensure the acquisition of high-quality, reproducible spectroscopic data, adherence to standardized protocols is essential. The following are generalized procedures for the analysis of 2,3-dihydro-1-benzofuran derivatives.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the analyte.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. Chloroform-d (CDCl₃) is a common choice for this class of compounds.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a standard pulse sequence.

    • Acquire a ¹³C NMR spectrum, typically with proton decoupling.

    • For more detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals in the ¹H NMR spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Lock, Shim) transfer->setup acquire_1H Acquire 1H Spectrum setup->acquire_1H acquire_13C Acquire 13C Spectrum acquire_1H->acquire_13C acquire_2D Acquire 2D Spectra (Optional) acquire_13C->acquire_2D ft Fourier Transform acquire_2D->ft phase_base Phase & Baseline Correction ft->phase_base calibrate Calibrate & Reference phase_base->calibrate integrate Integrate & Analyze calibrate->integrate

Caption: General workflow for NMR spectroscopic analysis.

IR Spectroscopy Protocol (ATR)
  • Sample Preparation:

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Obtain a background spectrum of the clean, empty ATR crystal.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum.

  • Data Processing:

    • Perform baseline correction and data smoothing if necessary.

    • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

Mass Spectrometry Protocol (GC-MS with EI)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrument Setup:

    • Set up the gas chromatograph with an appropriate column and temperature program to ensure good separation of the analyte from any impurities.

    • Set the mass spectrometer to electron ionization (EI) mode, typically at 70 eV.

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • Acquire mass spectra across the chromatographic peak corresponding to the analyte.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern to deduce structural information.

Conclusion

The spectroscopic analysis of 5-(chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran and its structural analogs reveals a set of highly predictable and interpretable patterns. The dihydrofuran portion of the scaffold provides a consistent set of signals across all analogs, while the aromatic region is highly sensitive to the electronic nature of the substituent at the 5-position. The chloromethyl group in the target compound provides unique and definitive signatures in all four spectroscopic techniques discussed: a downfield shift in the adjacent aromatic protons in ¹H NMR, a distinct chemical shift for the benzylic carbon in ¹³C NMR, a characteristic C-Cl stretch in the IR spectrum, and a tell-tale 3:1 isotopic pattern for the molecular ion in the mass spectrum. This guide provides a foundational framework for researchers to confidently identify and characterize these and related compounds, facilitating advancements in the fields that utilize this versatile chemical scaffold.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]

  • PubChem. National Center for Biotechnology Information. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2013). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer Science & Business Media. [Link]

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